Proteasome inhibitor IX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIKXGUPAKTIZ-APGQMXJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21B2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856849-35-9 | |
| Record name | AM-114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the PS-IX Proteasome Inhibitory Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteasome Inhibitor IX (PS-IX), also known as AM114, is a synthetic boronic-chalcone derivative that has demonstrated potent anticancer activity. It functions as a selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for intracellular protein degradation. By disrupting proteasome function, PS-IX leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors like p53. This accumulation triggers a cascade of downstream events, ultimately culminating in the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the PS-IX inhibitory pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
PS-IX exerts its biological effects primarily through the inhibition of the 20S proteasome. The 26S proteasome, a large multi-catalytic protease complex, is responsible for the degradation of the majority of intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The catalytic activity of the proteasome is housed within its 20S core, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1]
PS-IX, being a boronic acid derivative, forms a stable, yet reversible, complex with the active site threonine residue of the β5 subunit of the 20S proteasome, which is responsible for the CT-L activity.[2][3] This inhibition prevents the degradation of proteins targeted for destruction by the ubiquitin pathway.
Figure 1: Core mechanism of PS-IX (AM114) action.
Quantitative Data
The potency of PS-IX (AM114) has been quantified through various in vitro assays. The following tables summarize the available data on its inhibitory concentration (IC50) against the proteasome and its cytotoxic effects on cancer cell lines.
Table 1: Proteasome Inhibitory Activity of PS-IX (AM114)
| Target | Assay Type | IC50 Value | Reference |
| 20S Proteasome (Chymotrypsin-like activity) | Cell-free enzymatic assay | ~1 µM | [4] |
Table 2: Cytotoxic Activity of PS-IX (AM114)
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| HCT116 p53+/+ | Colon Carcinoma | MTT Assay | 1.49 µM | [4] |
| HCT116 p53+/+ | Colon Carcinoma | Colony Formation Assay | 0.6 µM | [2][4] |
| MDA-MB-231 | Breast Cancer (ER-negative) | Not Specified | Low µM to nM range | [4] |
| MCF7 | Breast Cancer (ER-positive) | Not Specified | Low µM to nM range | [4] |
Key Signaling Pathways
The accumulation of ubiquitinated proteins following proteasome inhibition by PS-IX triggers two primary signaling cascades that lead to cancer cell death: the intrinsic apoptosis pathway and the inhibition of the NF-κB survival pathway.
Induction of the Intrinsic Apoptotic Pathway
Proteasome inhibition leads to the stabilization and accumulation of the tumor suppressor protein p53.[2][4] Elevated p53 levels transcriptionally activate pro-apoptotic genes, including p21, and members of the Bcl-2 family such as Bax and Bak. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. While direct evidence for PS-IX is limited, proteasome inhibitors are known to activate initiator caspase-9 and effector caspase-3.[5][6]
Figure 2: PS-IX-induced intrinsic apoptosis pathway.
Inhibition of the NF-κB Survival Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of cell survival, proliferation, and inflammation. In many cancer cells, the NF-κB pathway is constitutively active, promoting their survival. NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκBα. Upon receiving pro-survival signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.
By inhibiting the proteasome, PS-IX prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-survival signaling.[7][8] This sensitizes cancer cells to apoptosis.
Figure 3: Inhibition of the NF-κB pathway by PS-IX.
Experimental Protocols
20S Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome using the substrate Suc-LLVY-AMC.
Materials:
-
Purified 20S proteasome
-
PS-IX (AM114) or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of PS-IX in Assay Buffer.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. Include a vehicle control (DMSO).
-
Add 88 µL of Assay Buffer containing 2.5 nM of purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to 1 mM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 1 mM Suc-LLVY-AMC substrate solution to each well (final concentration: 100 µM).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each PS-IX concentration relative to the vehicle control and calculate the IC50 value.
Figure 4: Workflow for 20S proteasome activity assay.
Colony Formation Assay
This assay assesses the long-term effect of PS-IX on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
PS-IX (AM114)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of PS-IX or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Figure 5: Workflow for colony formation assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with PS-IX
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Treat cells with PS-IX for the desired time period.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Figure 6: Workflow for Annexin V/PI apoptosis assay.
Concluding Remarks
This compound (PS-IX, AM114) is a promising anticancer agent that targets a fundamental cellular process. Its ability to inhibit the chymotrypsin-like activity of the proteasome leads to the accumulation of key regulatory proteins, ultimately inducing apoptosis and inhibiting cancer cell proliferation. The p53-dependent nature of its cytotoxicity in certain contexts suggests potential for targeted therapeutic strategies. Further research is warranted to fully elucidate its selectivity for immunoproteasome versus constitutive proteasome, its detailed caspase activation profile, and its efficacy in a broader range of cancer models. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PS-IX and similar boronic-chalcone derivatives.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target and Binding Site of AM114
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM114 is a potent, synthetic boronic-chalcone derivative that has demonstrated significant anticancer activity. Its primary mechanism of action is the targeted inhibition of the cellular proteasome, a critical complex for protein degradation. This guide provides a detailed overview of the molecular target of AM114, its specific binding site, and the downstream signaling consequences of its inhibitory action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of workflows and signaling pathways to support further research and development of this class of compounds.
Molecular Target Identification
The primary molecular target of AM114 is the 20S proteasome core particle . The proteasome is a large, multi-subunit protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. AM114 specifically inhibits the chymotrypsin-like activity of the proteasome, which is one of the three major proteolytic activities of the complex. This activity is essential for the degradation of many cellular regulatory proteins.
Binding Site and Mechanism of Inhibition
As a boronic acid-containing compound, AM114 shares a well-established binding mechanism with other proteasome inhibitors of its class, such as bortezomib.
-
Target Subunit: The chymotrypsin-like activity of the 20S proteasome resides in its β5 subunit .
-
Binding Interaction: The boronic acid moiety of AM114 acts as a transition-state analog. It forms a stable, yet reversible, tetrahedral boronate complex with the hydroxyl group of the N-terminal threonine (Thr1) residue within the β5 subunit's active site. This interaction effectively blocks the catalytic activity of the subunit.
While a crystal structure of AM114 specifically bound to the 20S proteasome is not publicly available, the interaction between the boronic acid group and the active site threonine is the cornerstone of its inhibitory function.
Quantitative Data
The inhibitory potency of AM114 has been quantified through various in vitro assays. The data is summarized below for clarity and comparison.
| Parameter | Assay Type | Cell Line / System | Value (IC50) | Reference |
| Proteasome Activity Inhibition | Chymotrypsin-like Assay | Purified 20S Proteasome | ~1 µM | |
| Cell Growth Inhibition | MTT Assay | HCT116 p53+/+ | 1.5 µM | |
| Cell Growth Inhibition | Colony Formation Assay | HCT116 p53+/+ | 0.6 µM |
Downstream Signaling Pathway: p53-Mediated Apoptosis
Inhibition of the proteasome by AM114 prevents the degradation of key tumor suppressor proteins, most notably p53. Under normal conditions, p53 levels are kept low through ubiquitination by MDM2 and subsequent degradation by the proteasome. AM114 treatment leads to the accumulation of p53, which then acts as a transcription factor to induce cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on established and widely used protocols in the field.
20S Proteasome Chymotrypsin-Like Activity Assay
This assay quantifies the inhibitory effect of AM114 on the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.5.
-
Substrate: Prepare a 10 mM stock solution of Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer just before use.
-
Enzyme: Dilute purified human 20S proteasome to a working concentration of 2 nM in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of AM114 in DMSO, then dilute further in Assay Buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a black, flat-bottom 96-well plate.
-
Add 10 µL of the AM114 dilutions or vehicle control (DMSO in Assay Buffer) to respective wells.
-
Add 20 µL of the 2 nM 20S proteasome solution to all wells except the blank (add 20 µL of Assay Buffer to the blank).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 100 µM Suc-LLVY-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~440 nm) every 2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of AM114.
-
Plot the percentage of inhibition against the logarithm of the AM114 concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay assesses the ability of AM114 to inhibit cell proliferation by measuring the metabolic activity of HCT116 cells.
Methodology:
-
Cell Plating:
-
Harvest HCT116 cells and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a clear, flat-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AM114 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the AM114 dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Reaction and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the AM114 concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of AM114 on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Plating:
-
Prepare a single-cell suspension of HCT116 cells.
-
Seed approximately 500 cells per well into 6-well plates containing complete culture medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of AM114 for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free complete medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing viable cells to form colonies. Change the medium every 3-4 days.
-
-
Fixing and Staining:
-
Once colonies are visible to the naked eye, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of 100% cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells carefully with water until the background is clear.
-
-
Data Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to assess the drug's effect.
-
An In-depth Technical Guide to the Discovery of Proteasome Inhibitor IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteasome Inhibitor IX, also identified as AM114 and chemically known as 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one, is a novel chalcone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological activity, and a discussion of the signaling pathways it modulates. The information is presented to facilitate further research and development of this and similar classes of compounds.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and signal transduction. Its dysregulation is implicated in various diseases, including cancer, making the proteasome an attractive target for therapeutic intervention. Several proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, have been successfully developed and are used in the clinic, primarily for the treatment of multiple myeloma.
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have been recognized for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The convergence of the pharmacophore of chalcones with the established mechanism of boronic acid-based proteasome inhibitors led to the exploration of boronic chalcone derivatives as a new class of anticancer agents. This exploration resulted in the identification of this compound (AM114) as a potent inhibitor of the proteasome with significant cytotoxic effects against cancer cells.[1]
Discovery and Synthesis
Discovery
This compound (AM114) was identified through the evaluation of a series of boronic chalcone derivatives for their anticancer activity. Among the tested compounds, AM114 displayed the most potent growth inhibitory effects.[1] Its discovery highlighted the potential of hybrid molecules that combine the structural features of chalcones with the proteasome-inhibiting functionality of boronic acids.
Synthesis of 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)
The synthesis of AM114 involves a multi-step process, beginning with the formation of the core 3,5-bis(benzylidene)piperidin-4-one structure, followed by the introduction of the boronic acid moieties. While the exact, detailed protocol for AM114 is not publicly available in a single document, a general and plausible synthetic route can be constructed based on established chemical methodologies for similar compounds.[2][3][4][5]
Experimental Protocol: Synthesis of AM114
Materials:
-
4-Piperidone monohydrate hydrochloride
-
4-Formylphenylboronic acid
-
Methylamine
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., column chromatography system)
Step 1: Synthesis of 1-methyl-4-piperidone
-
Dissolve 4-piperidone monohydrate hydrochloride in ethanol in a round-bottom flask.
-
Add an aqueous solution of methylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-piperidone.
Step 2: Synthesis of 3,5-bis-(4-formylbenzylidene)-1-methyl-piperidin-4-one
-
In a flask, dissolve 1-methyl-4-piperidone and 2 equivalents of 4-formylbenzaldehyde in ethanol.
-
Add a catalytic amount of sodium hydroxide (or another suitable base).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the intermediate product.
Step 3: Conversion to 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)
-
This step involves the conversion of the formyl groups to boronic acid groups. A common method is the Pinnick oxidation to the carboxylic acid followed by conversion to the boronic acid. A more direct, though potentially more complex, route would involve a palladium-catalyzed borylation reaction. A plausible, though not definitively published method is outlined below.
-
Protect the ketone functionality of the intermediate from Step 2 if necessary.
-
Dissolve the protected intermediate in a suitable solvent (e.g., dioxane).
-
Add a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., SPhos), and a boron source (e.g., bis(pinacolato)diboron).
-
Heat the reaction mixture under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Deprotect the ketone and purify the final product, AM114, by column chromatography.
Biological Activity
Quantitative Data
The biological activity of this compound (AM114) has been quantified through various in vitro assays. The key findings from the initial discovery paper are summarized in the tables below.[1]
Table 1: In Vitro Proteasome Inhibition
| Proteasome Activity | Target | IC50 (µM) |
| Chymotrypsin-like | 20S Proteasome | ~1 |
Table 2: In Vitro Anticancer Activity
| Assay | Cell Line | IC50 (µM) |
| MTT Assay | HCT116 p53+/+ | 1.5 |
| Colony Formation Assay | HCT116 p53+/+ | 0.6 |
Experimental Protocols for Biological Assays
20S Proteasome Chymotrypsin-like Activity Assay
This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the purified 20S proteasome.
Experimental Protocol:
-
Reagents: Purified human 20S proteasome, Suc-LLVY-AMC (fluorogenic substrate), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), AM114, and a known proteasome inhibitor as a positive control (e.g., MG132).
-
Procedure:
-
Prepare a series of dilutions of AM114 in assay buffer.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the different concentrations of AM114 or control compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AM114 for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Experimental Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of AM114 for 24 hours.
-
Recovery: After 24 hours, remove the medium containing the compound and replace it with fresh medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain them with a solution of crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Mechanism of Action
This compound (AM114) exerts its anticancer effects primarily through the inhibition of the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the disruption of cellular protein homeostasis and the activation of specific signaling pathways that culminate in apoptosis.
Inhibition of Proteasome and p53 Accumulation
The primary mechanism of action of AM114 is the inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins that would normally be degraded. Among these proteins is the tumor suppressor p53. By preventing its degradation, AM114 treatment leads to increased cellular levels of p53.[1] Accumulated p53 can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[1]
Potential Involvement of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The activation of the canonical NF-κB pathway involves the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, proteasome inhibitors, including chalcone derivatives, can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[6][7][8] While not explicitly demonstrated for AM114 in the initial discovery paper, it is a highly probable mechanism of its anticancer activity.
Induction of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is responsible for the proper folding and modification of a large proportion of cellular proteins. A buildup of misfolded or unfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. The proteasome plays a key role in ER-associated degradation (ERAD), a process that removes terminally misfolded proteins from the ER for degradation. Proteasome inhibition blocks ERAD, leading to the accumulation of misfolded proteins in the ER and inducing ER stress.[9][10] Prolonged or severe ER stress can activate apoptotic pathways. Given its mechanism of action, it is highly likely that AM114 induces ER stress, contributing to its cytotoxic effects.
Conclusion
This compound (AM114) represents a promising lead compound in the development of novel anticancer therapeutics. Its unique boronic-chalcone structure effectively targets the chymotrypsin-like activity of the proteasome, leading to cancer cell death through the activation of the p53 pathway and likely through the inhibition of pro-survival pathways like NF-κB and the induction of ER stress. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of AM114 and the development of next-generation proteasome inhibitors.
References
- 1. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing ER stress in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of PS-IX
An In-depth Technical Guide to Protoporphyrin IX (PS-IX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PPIX), a naturally occurring tetrapyrrole, is a pivotal intermediate in the biosynthesis of essential macromolecules such as heme, chlorophyll, and vitamin B12.[1][2] Its unique photochemical properties have also positioned it as a significant photosensitizer in the field of photodynamic therapy (PDT) for the treatment of cancer and other diseases.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of Protoporphyrin IX, with a focus on its relevance to biomedical research and drug development.
Chemical Structure and Physicochemical Properties
Protoporphyrin IX is a heterocyclic organic compound characterized by a porphyrin ring, which is a large macrocycle consisting of four pyrrole rings linked by four methine bridges.[5] The peripheral positions of the porphyrin core are substituted with four methyl groups, two vinyl groups, and two propionic acid groups.[2] The arrangement of these side chains is designated by the Roman numeral "IX". The chemical structure of Protoporphyrin IX was first proposed by Küster in 1912 and later confirmed by Fischer.[1]
The planar, aromatic nature of the porphyrin ring system is responsible for the characteristic light absorption properties of Protoporphyrin IX, including a strong Soret band and four weaker Q bands in the visible spectrum.[6] This property is central to its role as a photosensitizer.
Table 1: Physicochemical Properties of Protoporphyrin IX
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₄N₄O₄ | [7] |
| Molar Mass | 562.7 g/mol | [7] |
| IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | [7] |
| CAS Number | 553-12-8 | [7] |
| Solubility | Insoluble in water. Soluble in benzene, carbon disulfide, chlorinated aliphatic hydrocarbons, chloroform, cyclohexanone, dioxane, ethyl acetate, ethylbenzene, MEK, NMP, THF. | [8] |
Biosynthesis of Protoporphyrin IX
The biosynthesis of Protoporphyrin IX is a highly conserved eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells.[5] It begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[1][5] A series of enzymatic reactions then leads to the formation of protoporphyrinogen IX, which is subsequently oxidized to Protoporphyrin IX by the enzyme protoporphyrinogen oxidase.[2]
Protoporphyrin IX is the immediate precursor to heme, which is formed by the insertion of ferrous iron into the center of the porphyrin ring, a reaction catalyzed by the enzyme ferrochelatase.[1][2]
Caption: Biosynthesis pathway of Protoporphyrin IX (PS-IX).
Biological and Pharmacological Properties
Protoporphyrin IX plays a dual role in biological systems. As a crucial metabolic intermediate, its homeostasis is tightly regulated.[5] However, its accumulation, often due to genetic or acquired deficiencies in the heme synthesis pathway (porphyrias), can lead to photosensitivity and liver damage.[5]
The photosensitizing properties of Protoporphyrin IX are harnessed in photodynamic therapy (PDT).[3][4] In PDT, Protoporphyrin IX is administered, often via its precursor 5-aminolevulinic acid (5-ALA), and preferentially accumulates in tumor cells.[4] Subsequent exposure of the tumor to light of a specific wavelength excites Protoporphyrin IX, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which induces tumor cell death.[4]
Table 2: Key Biological and Pharmacological Activities of Protoporphyrin IX
| Activity | Description | Key Findings | References |
| Heme Precursor | Final intermediate in the heme biosynthetic pathway. | Essential for the formation of hemoglobin, cytochromes, and other hemoproteins. | [1][2][5] |
| Photosensitizer | Absorbs light and transfers energy to molecular oxygen to produce reactive oxygen species (ROS). | Used in photodynamic therapy (PDT) for cancer treatment. | [3][4] |
| G-quadruplex Binding | Exhibits selective binding to G-quadruplex DNA structures. | Potential for development as a G-quadruplex targeting agent. | [6] |
| Toxicity | Accumulation can lead to photosensitivity and hepatotoxicity. | Observed in porphyrias and can be a limiting factor in therapeutic applications. | [5] |
Experimental Protocols
Quantification of Protoporphyrin IX in Biological Samples
A common method for the quantification of Protoporphyrin IX involves its extraction from tissues or cells followed by spectrofluorometric or high-performance liquid chromatography (HPLC) analysis.
1. Extraction:
-
Homogenize tissue or cell pellets in a solvent mixture, typically containing an organic solvent (e.g., acetone, ethyl acetate) and an acidic component (e.g., acetic acid, hydrochloric acid) to facilitate porphyrin extraction.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the extracted porphyrins.
2. Spectrofluorometric Analysis:
-
Measure the fluorescence emission of the extract at a specific wavelength (typically around 635 nm) after excitation at the Soret band peak (around 405 nm).
-
Quantify the concentration by comparing the fluorescence intensity to a standard curve of known Protoporphyrin IX concentrations.
3. HPLC Analysis:
-
Inject the extracted sample onto a reverse-phase HPLC column.
-
Elute the porphyrins using a gradient of an appropriate mobile phase (e.g., methanol/ammonium acetate buffer).
-
Detect the eluting Protoporphyrin IX using a fluorescence or UV-Vis detector.
-
Quantify by comparing the peak area to that of a known standard.
In Vitro Photodynamic Activity Assay
This protocol assesses the efficacy of Protoporphyrin IX as a photosensitizer in a cell-based assay.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of Protoporphyrin IX or its precursor, 5-ALA, for a defined period (e.g., 4-24 hours) to allow for cellular uptake and conversion.
2. Light Exposure:
-
Wash the cells to remove any extracellular photosensitizer.
-
Expose the cells to a light source with a wavelength corresponding to the absorption peak of Protoporphyrin IX (e.g., a red light source around 630 nm) for a specific duration to deliver a defined light dose.
3. Viability Assessment:
-
Incubate the cells for a further 24-48 hours post-irradiation.
-
Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
Protoporphyrin IX is a molecule of fundamental biological importance with significant therapeutic potential, particularly in the realm of photodynamic therapy. A thorough understanding of its chemical structure, physicochemical properties, and complex biological activities is crucial for researchers and drug development professionals seeking to exploit its unique characteristics for the diagnosis and treatment of disease. Further research into the targeted delivery and activation of Protoporphyrin IX will likely lead to the development of more effective and selective cancer therapies.
References
- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protoporphyrin IX | C34H34N4O4 | CID 4971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Polystyrene - Wikipedia [en.wikipedia.org]
The Core Mechanism of Apoptosis Induction by Proteasome Inhibitor IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteasome inhibitors represent a cornerstone in the therapy of several hematological malignancies, most notably multiple myeloma. Their efficacy is primarily attributed to the induction of apoptosis in cancer cells, which are particularly dependent on the ubiquitin-proteasome system for survival and proliferation. This technical guide elucidates the multifaceted molecular mechanisms by which proteasome inhibitors, exemplified by compounds like Bortezomib (PS-341), induce programmed cell death. We will dissect the three principal signaling pathways implicated: disruption of the NF-κB survival pathway, induction of terminal endoplasmic reticulum (ER) stress, and activation of the intrinsic mitochondrial apoptotic cascade. This document provides a synthesis of current research, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Proteasome as a Therapeutic Target
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those that are short-lived or misfolded. This degradation process, mediated by the ubiquitin-proteasome pathway (UPP), is critical for maintaining cellular homeostasis, regulating the cell cycle, and controlling signal transduction pathways. Malignant cells, characterized by high rates of protein synthesis and turnover, exhibit a heightened reliance on the proteasome to manage the resulting protein burden and to degrade tumor suppressor proteins.
Proteasome inhibitors exploit this dependency. By binding to and inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core, these drugs cause the accumulation of ubiquitinated proteins. This disruption of proteostasis triggers a cascade of cellular stress responses that converge on the activation of the apoptotic machinery, leading to selective cancer cell death.
Core Signaling Pathways of Apoptosis Induction
Proteasome inhibitor-induced apoptosis is not a linear process but rather a network of interconnected signaling events. The three primary pathways are detailed below.
Inhibition of the NF-κB Survival Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in cancer by promoting the expression of genes involved in cell survival, proliferation, and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. For NF-κB to become active, IκBα must be ubiquitinated and subsequently degraded by the proteasome.
Proteasome inhibitors block the degradation of IκBα.[1][2] This leads to the accumulation of IκBα in the cytoplasm, which effectively traps NF-κB in its inactive state and prevents its translocation to the nucleus.[3][4] The resulting downregulation of anti-apoptotic target genes (e.g., Bcl-2, Bcl-xL, XIAP) sensitizes the cell to apoptotic stimuli. It is noteworthy that some studies have reported a paradoxical activation of the canonical NF-κB pathway by proteasome inhibitors in certain cellular contexts, suggesting a more complex regulatory role.[5][6]
Induction of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. The inhibition of the proteasome leads to the accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[1][7] This triggers a complex signaling network called the Unfolded Protein Response (UPR).
Initially, the UPR aims to restore homeostasis. However, under conditions of prolonged and severe ER stress induced by proteasome inhibitors, the UPR switches from a pro-survival to a pro-apoptotic response.[8] This apoptotic signaling is mediated by several factors, including:
-
CHOP (C/EBP homologous protein): Upregulation of the transcription factor CHOP, which promotes the expression of pro-apoptotic genes (e.g., Bim, DR5) and downregulates the anti-apoptotic protein Bcl-2.
-
IRE1α (Inositol-requiring enzyme 1α): Activation of the IRE1α pathway can lead to the activation of JNK (c-Jun N-terminal kinase), which in turn can phosphorylate and inhibit anti-apoptotic Bcl-2 family members and activate pro-apoptotic ones.
-
Caspase-12 (in rodents) and Caspase-4 (in humans): Activation of ER-resident caspases that can initiate the caspase cascade.[9]
The culmination of these signals leads to mitochondrial dysfunction and commitment to apoptosis.[10]
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim, Bid, Puma, and Noxa). The fate of the cell is determined by the balance between these opposing factions.
Proteasome inhibitors critically shift this balance towards apoptosis through several mechanisms:
-
Stabilization of Pro-Apoptotic Proteins: Many pro-apoptotic proteins, particularly the BH3-only proteins Noxa and Bim, are short-lived and are constitutively degraded by the proteasome. Inhibition of the proteasome leads to their rapid accumulation.[7][11][12][13]
-
Upregulation of Noxa: Proteasome inhibitors can induce the transcription of Noxa, a potent sensitizer BH3-only protein that specifically neutralizes the anti-apoptotic protein Mcl-1.[11][14]
-
Conformational Change of Bax/Bak: The accumulation of BH3-only proteins leads to the activation of the effector proteins Bax and Bak, causing them to oligomerize and form pores in the outer mitochondrial membrane.[15]
This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and Smac/DIABLO into the cytoplasm. Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][16][17][18]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the effects of the proteasome inhibitor Bortezomib on various cancer cell lines.
Table 1: IC50 Values of Bortezomib in Human Myeloma Cell Lines
| Cell Line | IC50 (nM) | Exposure Time (h) | Assay Method |
|---|---|---|---|
| RPMI-8226 | 15.9 | 24 | MTT Assay[5] |
| U-266 | 7.1 | 24 | MTT Assay[5] |
| 595 | 22-32 | 48 | Cell Viability Assay[16] |
| 589 | 22-32 | 48 | Cell Viability Assay[16] |
| 638 | 22-32 | 48 | Cell Viability Assay[16] |
Table 2: Bortezomib-Induced Apoptosis and Protein Expression Changes
| Cell Line | Treatment | Apoptosis Rate (%) | Protein Change (Western Blot) | Reference |
|---|---|---|---|---|
| DU145 (Prostate) | 1.6 µM Bortezomib, 24h | 30.1% | Bik: Increased; Active Caspase-3: Increased | [19][20] |
| DLD-1 (Colon) | 1 µM Bortezomib, 3-24h | Not specified | Bik/NBK: Time-dependent accumulation | [6] |
| Mantle Cell Lymphoma (Primary) | 20 nM Bortezomib, 20h | 45.5% (average) | Noxa: Marked upregulation | [13] |
| HepG2 (Hepatoma) | 50 nM Bortezomib, 48h | Not specified | Bcl-2: Decreased; Bcl-xL: Decreased to 20% of control |[21] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This protocol is used for the quantitative assessment of apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][22][23]
Procedure:
-
Cell Preparation: Induce apoptosis in cell cultures with this compound at the desired concentration and time. Include an untreated control.
-
Harvesting: For suspension cells, collect cells by centrifugation at 300-500 x g for 5 minutes. For adherent cells, collect the supernatant (containing detached apoptotic cells) and then gently detach the adherent cells using trypsin-EDTA or a cell scraper. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI Staining Solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression
This protocol is used to detect and semi-quantify specific proteins in a cell lysate.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[4][24]
Procedure:
-
Sample Preparation: Lyse treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-Noxa) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Caspase Activity Assay
This protocol measures the activity of specific caspases using a fluorogenic substrate.
Principle: This assay utilizes a specific peptide substrate for a caspase of interest (e.g., DEVD for caspase-3) conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). In the presence of active caspase, the substrate is cleaved, releasing the fluorophore, which can be quantified using a fluorometer. The fluorescence intensity is directly proportional to the caspase activity.[1][10][11][12]
Procedure:
-
Cell Lysis: Lyse treated and control cells (1-5 x 10^6) in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Reaction Setup: In a 96-well microplate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to 50 µL of cell lysate.
-
Substrate Addition: Add 5 µL of the 1 mM caspase substrate (e.g., DEVD-AFC for caspase-3, final concentration 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the samples in a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Analysis: Calculate the fold-increase in caspase activity by comparing the fluorescence of the treated samples to the untreated control.
Conclusion
This compound induces apoptosis through a sophisticated and interconnected network of signaling pathways. By disrupting cellular proteostasis, it simultaneously disables the pro-survival NF-κB pathway, triggers a terminal unfolded protein response through ER stress, and activates the mitochondrial intrinsic pathway via the accumulation of pro-apoptotic Bcl-2 family members. This multi-pronged attack overwhelms the cell's survival mechanisms, leading to the activation of the caspase cascade and efficient execution of programmed cell death. Understanding these core mechanisms is crucial for optimizing the clinical use of proteasome inhibitors and for the development of novel therapeutic strategies that target cellular protein degradation pathways.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. origene.com [origene.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. ashpublications.org [ashpublications.org]
- 14. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 antagonists interact synergistically with bortezomib in DLBCL cells in association with JNK activation and induction of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
An In-depth Technical Guide on p53-Dependent Apoptosis by Proteasome Inhibitor Ixazomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby maintaining cellular homeostasis and regulating key processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a multi-catalytic protease complex, is the central component of this pathway. Its inhibition has emerged as a potent strategy in cancer therapy, leading to the accumulation of misfolded or regulatory proteins, which can trigger programmed cell death, or apoptosis, in cancer cells.
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant anti-neoplastic activity in various cancers. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. A key mechanism underlying the pro-apoptotic effects of Ixazomib involves the activation of the tumor suppressor protein p53. This technical guide provides an in-depth overview of the p53-dependent apoptotic pathway induced by Ixazomib, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area. While the p53-dependent pathway is a major contributor to Ixazomib's efficacy, it is important to note that p53-independent mechanisms of apoptosis also play a significant role.
Quantitative Data: Efficacy of Ixazomib in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ixazomib in various cancer cell lines, categorized by their p53 status. This data is crucial for comparing the sensitivity of different cancer types to Ixazomib and for designing future pre-clinical and clinical studies.
Table 1: IC50 Values of Ixazomib in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | p53 Status | Ixazomib IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mutant | 38 | [1] |
| Hut78 | T-cell Lymphoma | Mutant | 52 | [1] |
| HH | T-cell Lymphoma | Wild-Type | 41 | [1] |
| L428 | Hodgkin Lymphoma | Mutant | 117 | [1] |
| L540 | Hodgkin Lymphoma | Wild-Type | 25 | [1] |
| MM.1S | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |
| MM.1R | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |
| MOLP8 | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |
| NCI-H929 | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |
Table 2: IC50 Values of Ixazomib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | p53 Status | Ixazomib IC50 (nM) at 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 570 ± 22 | [3] |
| Hep3B | Hepatocellular Carcinoma | Null | 201 ± 31 | [3] |
| SNU475 | Hepatocellular Carcinoma | Mutant | 387 ± 36 | [3] |
| HCT116 | Colorectal Cancer | Wild-Type | Not explicitly stated, but apoptosis was induced irrespective of p53 status | [4] |
| DLD1 | Colorectal Cancer | Mutant | Not explicitly stated, but apoptosis was induced irrespective of p53 status | [4] |
Signaling Pathways
p53-Dependent Apoptotic Pathway
Ixazomib's inhibition of the proteasome leads to the stabilization and accumulation of the p53 tumor suppressor protein. Under normal conditions, p53 is targeted for degradation by the E3 ubiquitin ligase MDM2. By blocking this degradation, Ixazomib allows p53 to accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of pro-apoptotic genes, particularly those of the Bcl-2 family such as PUMA (p53 upregulated modulator of apoptosis) and NOXA. These proteins, in turn, activate the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation and cell death.
Caption: p53-Dependent Apoptotic Pathway Induced by Ixazomib.
p53-Independent Apoptotic Pathway
Ixazomib can also induce apoptosis in cancer cells that lack functional p53. One of the key p53-independent mechanisms involves the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of the transcription factor CHOP (C/EBP homologous protein). CHOP, in turn, transcriptionally activates the expression of Death Receptor 5 (DR5). The increased cell surface expression of DR5 sensitizes the cells to apoptosis via the extrinsic pathway, leading to the activation of caspase-8 and the subsequent executioner caspases.[4]
Caption: p53-Independent Apoptosis via ER Stress and DR5.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ixazomib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Ixazomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Ixazomib in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Ixazomib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Ixazomib treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Ixazomib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of Ixazomib for the specified duration. Include appropriate controls.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting the expression levels of key proteins in the p53-dependent apoptotic pathway.
Materials:
-
Cancer cell lines
-
Ixazomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-cleaved caspase-3, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with Ixazomib as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
Ixazomib is a potent proteasome inhibitor that induces apoptosis in cancer cells through both p53-dependent and -independent mechanisms. The stabilization of p53 and the subsequent upregulation of pro-apoptotic Bcl-2 family members represent a key pathway for its anti-cancer activity. Concurrently, the induction of ER stress and the CHOP-DR5 axis provides a crucial mechanism for inducing cell death in p53-deficient tumors. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of proteasome inhibitors and to develop novel therapeutic strategies for cancer treatment. A thorough understanding of these pathways is essential for identifying patient populations most likely to respond to Ixazomib and for designing rational combination therapies to overcome drug resistance.
References
- 1. Different Mutant/Wild-Type p53 Combinations Cause a Spectrum of Increased Invasive Potential in Nonmalignant Immortalized Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of p53 enhances the tumor-initiating potential and drug resistance of clonogenic multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Proteasome Inhibitor IX (Ixazomib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer activity of the proteasome inhibitor Ixazomib. It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.
Proteasome inhibitors have emerged as a pivotal class of therapeutic agents in oncology. By targeting the ubiquitin-proteasome pathway, which is crucial for the degradation of proteins that regulate cell cycle progression and apoptosis, these inhibitors can selectively induce cell death in cancer cells.[1] Malignant cells, with their high rates of protein synthesis and turnover, are particularly dependent on proteasome function, making them more susceptible to the effects of proteasome inhibition than normal cells.[2][3]
Ixazomib is an orally bioavailable, second-generation proteasome inhibitor that reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[3][4][5] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis.[6][7] This guide will delve into the quantitative data supporting the anticancer effects of Ixazomib, the experimental protocols used to generate this data, and the signaling pathways modulated by this potent agent.
Data Presentation: In Vitro Efficacy of Ixazomib
The following table summarizes the 50% inhibitory concentration (IC50) values of Ixazomib in various cancer cell lines, providing a quantitative measure of its in vitro anticancer activity.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | MZ | 21 | [8] |
| RC | 40 | [8] | |
| GCB and non-GCB subtypes | 21 - 200 | [8] | |
| Leukemia | Acute Lymphoblastic Leukemia (ALL) | Mean: 24 ± 11 | [9] |
| Acute Myeloid Leukemia (AML) | Mean: 30 ± 8 | [9] | |
| Multiple Myeloma | RPMI-8226 | ~30 (time-dependent) | [10] |
| U-266 | ~20 (time-dependent) | [10] | |
| Lung Cancer | Calu-6 | 9.7 | [5] |
| Colon Cancer | HCT-116 | LD50: 4 - 58 | [11] |
| HT-29 | LD50: 4 - 58 | [11] | |
| Melanoma | A375 | LD50: 4 - 58 | [11] |
| Lung Cancer | H460 | LD50: 4 - 58 | [11] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the anticancer effects of Proteasome Inhibitor IX.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Ixazomib on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors; 0.5-1.0 x 10⁵ cells/ml for leukemic cells) in a final volume of 100 µl of complete culture medium per well.[14] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Drug Treatment: Prepare serial dilutions of Ixazomib in culture medium. Remove the old medium from the wells and add 100 µl of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well to achieve a final concentration of 0.45 mg/ml.[12]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of Ixazomib that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Ixazomib.[15]
-
Cell Treatment: Seed and treat cells with Ixazomib as described in the cell viability assay protocol for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µl of Propidium Iodide (1 mg/ml) to 100 µL of the cell suspension.[15][16]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Ixazomib.[17][18][19]
-
Cell Treatment and Harvesting: Treat cells with Ixazomib and harvest them as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[17]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) to degrade RNA and ensure that PI only stains DNA.[18]
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/ml) to the cell suspension.[18]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Experimental workflow for in vitro analysis.
Caption: NF-κB signaling pathway and proteasome inhibition.
Caption: Induction of apoptosis by this compound.
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Methodological & Application
Application Notes and Protocols for Proteasome Inhibitor IX (Carfilzomib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor IX, also known as Carfilzomib (PR-171), is a potent and irreversible second-generation proteasome inhibitor.[1][2][3] It selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins.[2][4] By blocking proteasome function, Carfilzomib disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5][6] This mechanism of action has established Carfilzomib as an effective therapeutic agent, particularly in the treatment of multiple myeloma.[2][7][8] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, and apoptosis, and analyzing key signaling pathways.
Mechanism of Action
Carfilzomib's primary mechanism involves the irreversible inhibition of the proteasome, which leads to a cascade of downstream effects culminating in apoptosis.[2][9][10] Key cellular consequences of proteasome inhibition by Carfilzomib include:
-
Induction of Apoptosis: Carfilzomib triggers both the intrinsic and extrinsic apoptotic pathways.[10][11] This is characterized by the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][12] The accumulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are also observed.[7][13]
-
Cell Cycle Arrest: Treatment with Carfilzomib can lead to cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[13][14][15]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: The proteasome is crucial for the degradation of IκB, the inhibitor of NF-κB. By inhibiting the proteasome, Carfilzomib prevents IκB degradation, thereby inhibiting the activation of the pro-survival NF-κB signaling pathway.[16][17][18]
-
STAT1/COX-2/iNOS Pathway: In multiple myeloma cells, Carfilzomib has been shown to inhibit the STAT1/COX-2/iNOS signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[7]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), which can trigger apoptosis.[9][10]
-
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of Carfilzomib in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Carfilzomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| MOLP-8 | Multiple Myeloma | 48 | 12.20 ± 0.14 µM | [7] |
| RPMI-8226 | Multiple Myeloma | 48 | 10.73 ± 3.21 µM | [7] |
| NCI-H929 | Multiple Myeloma | 48 | 26.15 ± 2.05 µM | [7] |
| OPM-2 | Multiple Myeloma | 48 | 15.97 ± 1.84 µM | [7] |
| MM.1S | Multiple Myeloma | 48 | 10 nM | [19] |
| NCI-H929 | Multiple Myeloma | 48 | 14 nM | [19] |
| A549 | Lung Cancer | 24 | 50-300 nM | [1] |
| H1299 | Lung Cancer | 24 | 50-300 nM | [1] |
| A375 | Melanoma | 24 | 50-300 nM | [1] |
| HCT116 | Colon Cancer | 24 | 50-300 nM | [1] |
| Tr146 | Head and Neck Cancer | 24 | 50-300 nM | [1] |
| SqCC/Y1 | Head and Neck Cancer | 24 | 50-300 nM | [1] |
| A-431 | 72 | 23.8 nM | [20] | |
| A549 | Lung Cancer | 72 | 43.3 nM | [20] |
| CCRF-CEM | 72 | 6.1 nM | [20] | |
| HCT-116 | Colon Cancer | 72 | 19.3 nM | [20] |
Table 2: Effective Concentrations of Carfilzomib for Apoptosis Induction
| Cell Line | Cancer Type | Concentration | Incubation Time (h) | Apoptosis Assay | Reference |
| RPMI-8226 | Multiple Myeloma | 5, 10, 20 nM | 48 | TUNEL Staining | [7] |
| ZR-75-30 | Breast Cancer | 6.25, 12.5, 25 nM | 24 | Annexin V-FITC/PI | [13] |
| SUDHL16 | 2.5–3.5 nM | 48 | [19] | ||
| MM cell lines | Multiple Myeloma | 7 nM | 24 | Hoechst Staining | [15] |
Experimental Protocols
Preparation of Carfilzomib Stock Solution
-
Carfilzomib is typically supplied as a lyophilized powder.
-
To prepare a stock solution (e.g., 100 µM), reconstitute the powder in dimethyl sulfoxide (DMSO).[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[7]
Cell Culture and Treatment
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[7][14]
-
Seed cells in multi-well plates at a desired density and allow them to adhere overnight (for adherent cells).
-
The following day, treat the cells with the desired concentrations of Carfilzomib. Prepare fresh dilutions of Carfilzomib from the stock solution in the complete culture medium.
-
A vehicle control (e.g., DMSO) should be included in all experiments at the same final concentration as in the Carfilzomib-treated wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is adapted from multiple sources.[13][14][21]
-
Seed cells in a 96-well plate and treat with various concentrations of Carfilzomib as described above.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on information from several studies.[13][14][22]
-
Seed cells in a 6-well plate and treat with Carfilzomib.
-
After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Protein Expression Analysis
This is a generalized protocol compiled from multiple sources.[23][24]
-
Cell Lysis:
-
After treatment with Carfilzomib, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay such as the BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: General experimental workflow for studying the effects of Carfilzomib in cell culture.
Caption: Simplified signaling pathway of Carfilzomib-induced apoptosis.
Caption: Mechanism of NF-κB pathway inhibition by Carfilzomib.
References
- 1. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. ashpublications.org [ashpublications.org]
- 5. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 6. Proteasome Inhibitor-Induced IκB/NF-κB Activation is Mediated by Nrf2-Dependent Light Chain 3B Induction in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitor Drugs | Annual Reviews [annualreviews.org]
- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. e-century.us [e-century.us]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome inhibitors induce apoptosis in glucocorticoid-resistant chronic lymphocytic leukemic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. adooq.com [adooq.com]
- 21. Size optimization of carfilzomib nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ptglab.com [ptglab.com]
Application Notes and Protocols for Colony Formation Assay with Proteasome Inhibitor IX (MG132)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteasome Inhibitor IX, commonly known as MG132, is a potent, reversible, and cell-permeable peptide aldehyde that effectively blocks the proteolytic activity of the 26S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for the degradation of intracellular proteins, playing a key role in the regulation of cell cycle progression, apoptosis, and signal transduction.[3][4] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and cell cycle inhibitors, making it a key target in cancer therapy.[5][6]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term proliferative capacity of single cells.[7] This assay is the gold standard for determining cell reproductive death after exposure to cytotoxic agents and is widely used in cancer research to evaluate the efficacy of therapeutic compounds. This document provides detailed protocols for performing a colony formation assay with this compound (MG132), along with data presentation and visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound (MG132) on the colony formation of various cancer cell lines.
Table 1: Effect of MG132 on Colony Formation in Human Osteosarcoma U2OS Cells
| MG132 Concentration (µM) | Treatment Duration | Colony Formation Period | Inhibition of Colony Formation (%) |
| 0 (Control) | 24 hours | 14 days | 0% |
| 1 | 24 hours | 14 days | Statistically Significant Reduction |
| 2.5 | 24 hours | 14 days | Statistically Significant Reduction |
*Specific percentage of inhibition was not provided in the source, but a significant decrease in the number and size of colonies was reported.[8][9]
Table 2: Synergistic Effect of MG132 and Cisplatin on Colony Formation in Human Oral Squamous Cell Carcinoma (OSCC) CAL27 Cells
| Treatment Group | Colony Formation Period | Relative Colony Formation (%) |
| Control (PBS) | 7 days | 100% |
| MG132 (0.2 µM) | 7 days | ~75% |
| Cisplatin (2 µM) | 7 days | ~60% |
| MG132 (0.2 µM) + Cisplatin (2 µM) | 7 days | ~25% |
*Data are estimations based on graphical representations in the cited source.[10] The combination of MG132 and cisplatin significantly decreased the colony formation ability of CAL27 cells compared to either treatment alone.[10][11]
Experimental Protocols
Preparation of this compound (MG132) Stock Solution
-
Reconstitution : MG132 is typically supplied as a lyophilized powder.[7] To prepare a 10 mM stock solution, reconstitute 1 mg of MG132 in 210.3 µL of dimethyl sulfoxide (DMSO).[7]
-
Storage : Store the stock solution in aliquots at -20°C for up to one month to maintain potency.[1][7] Avoid repeated freeze-thaw cycles.[12] For long-term storage, it can be kept at -80°C for up to six months.[1]
Protocol for Adherent Cell Colony Formation Assay
This protocol is suitable for adherent cell lines such as U2OS and CAL27.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (MG132) stock solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Seeding :
-
Harvest a single-cell suspension from a sub-confluent culture using trypsin-EDTA.
-
Neutralize trypsin with complete medium and perform a viable cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.[10]
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment with MG132 :
-
The following day, replace the medium with fresh complete medium containing the desired concentrations of MG132 (e.g., 0.1 µM to 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest MG132 treatment.
-
The duration of treatment can vary (e.g., 24 to 72 hours) depending on the experimental design.[8]
-
-
Colony Growth :
-
After the treatment period, remove the medium containing MG132 and wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium every 2-3 days.[8][10] A colony is generally defined as a cluster of at least 50 cells.
-
-
Fixation and Staining :
-
Once colonies are of a sufficient size, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-30 minutes at room temperature.[10]
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 30 minutes at room temperature.[10]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis :
-
Count the number of colonies in each well, either manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Signaling Pathways and Visualizations
This compound (MG132) exerts its effects by modulating several key signaling pathways that control cell survival, proliferation, and apoptosis.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay with MG132 treatment.
NF-κB Signaling Pathway Inhibition by MG132
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate target gene transcription. MG132 inhibits the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.[3]
Caption: Inhibition of the NF-κB signaling pathway by MG132.
PI3K/Akt Signaling Pathway Modulation by MG132
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[6] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and cell cycle inhibitors. Some studies suggest that MG132 can downregulate the PI3K/Akt pathway, contributing to its anti-cancer effects.[14][15]
Caption: Modulation of the PI3K/Akt signaling pathway by MG132.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Proteasome Inhibitor MG132 Enhances Sensitivity to Cisplatin on Ovarian Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OR | Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth [techscience.com]
Application Notes: Detecting Apoptosis with Annexin V Staining Following PS-IX Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the induction of apoptosis is a primary goal for many therapeutic strategies, particularly in oncology.[2] A key early indicator of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to theouter leaflet of the plasma membrane.[3][4] This exposure of PS on the cell surface acts as an "eat-me" signal for phagocytes.[5]
Annexin V is a 35-36 kDa, calcium-dependent protein that exhibits a high affinity for PS.[1][3] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, APC), it becomes a sensitive probe for detecting apoptotic cells.[1] When used in conjunction with a nuclear stain like Propidium Iodide (PI) or 7-AAD, which are impermeant to live cells with intact membranes, researchers can distinguish between different cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1]
This document provides a detailed protocol for using Annexin V staining to quantify apoptosis in cells treated with PS-IX, a representative apoptosis-inducing agent. For the purposes of these notes, "PS-IX" is used as a placeholder for compounds that trigger apoptosis, such as inhibitors of Carbonic Anhydrase IX (CA-IX) which can induce apoptosis through ROS accumulation and mitochondrial stress[6], or photosensitizers like Protoporphyrin IX (PpIX) used in photodynamic therapy (PDT).[7][8]
Signaling Pathway for PS-IX Induced Phosphatidylserine Externalization
Treatment with an apoptosis-inducing agent like PS-IX typically triggers the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by intracellular stress, such as the accumulation of reactive oxygen species (ROS), leading to mitochondrial membrane disruption.[6][9] This disruption causes the release of cytochrome c from the mitochondria into the cytosol.[9][10] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome.[9][11] The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[8][11] These executioner caspases orchestrate the dismantling of the cell by cleaving key cellular substrates.[4] One critical action of activated caspases is the cleavage of lipid flippases and the activation of phospholipid scramblases (like TMEM16F and Xkr8), enzymes that disrupt the normal asymmetry of the plasma membrane, resulting in the rapid externalization of phosphatidylserine.[4][5]
Caption: Intrinsic apoptosis pathway leading to PS externalization.
Experimental Workflow
The overall process for assessing apoptosis via Annexin V staining involves several key stages: cell culture and treatment, cell harvesting and staining, data acquisition using a flow cytometer, and subsequent data analysis to quantify the different cell populations.
Caption: General experimental workflow for Annexin V/PI staining.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
PS-IX treatment compound
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V conjugate (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock)[2]
-
10X Annexin V Binding Buffer (e.g., 100 mM HEPES, 1.4 M NaCl, 25 mM CaCl₂)[2]
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Avoid using overconfluent cells, which may undergo spontaneous apoptosis.[12][13]
-
Treat cells with the desired concentrations of PS-IX for the predetermined duration. Include an untreated vehicle control.
-
For a positive control, treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide).[2]
-
-
Cell Harvesting:
-
Suspension Cells: Gently collect cells into centrifuge tubes.[3]
-
Adherent Cells: Collect the culture medium, which contains dead and floating cells.[3] Wash the attached cells with PBS, then detach them gently using a non-enzymatic method like EDTA-based dissociation buffer or gentle cell scraping.[2] Avoid harsh trypsinization, as it can damage the cell membrane and lead to false-positive results.[1] Pool the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-500 x g for 5-7 minutes at 4°C.[3]
-
Discard the supernatant carefully.
-
-
Cell Washing:
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[2]
-
Add 5 µL of fluorochrome-conjugated Annexin V.[2]
-
Add 5 µL of PI staining solution.[2]
-
Gently vortex or tap the tube to mix.[2]
-
-
Incubation:
-
Flow Cytometry Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[2] Do not wash the cells after staining, as the Annexin V binding is reversible.[1][12]
-
Keep samples on ice and protected from light if there is a delay before analysis.[2]
-
Analyze the samples on a flow cytometer promptly, ideally within one hour of staining.[2][12]
-
Controls: Prepare the following controls for proper setup and compensation:
-
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on one axis (e.g., x-axis) and PI fluorescence on the other (e.g., y-axis). Gates are set based on the controls to delineate four distinct populations.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
-
Lower-Left (Q3): Viable Cells (Annexin V- / PI-) - These cells are healthy and do not bind Annexin V, and their intact membranes exclude PI.[1]
-
Lower-Right (Q4): Early Apoptotic Cells (Annexin V+ / PI-) - These cells have exposed PS on their surface but maintain membrane integrity, thus excluding PI.[1][2]
-
Upper-Right (Q2): Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) - These cells have lost membrane integrity, allowing PI to enter and stain the nucleus, in addition to having exposed PS.[1]
-
Upper-Left (Q1): Necrotic Cells (Annexin V- / PI+) - This population can represent cells that have undergone necrosis directly, without PS externalization, or could be an artifact of mechanical damage during sample preparation.[2][3]
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The percentage of cells in each quadrant for each treatment condition should be presented to allow for easy comparison.
| Treatment Group | Concentration | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptotic (%) (Q4 + Q2) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 | 3.6 ± 0.9 |
| PS-IX | 10 µM | 70.4 ± 3.5 | 15.8 ± 1.8 | 10.3 ± 1.5 | 3.5 ± 0.8 | 26.1 ± 3.3 |
| PS-IX | 25 µM | 45.1 ± 4.2 | 28.9 ± 2.9 | 22.5 ± 2.4 | 3.5 ± 0.6 | 51.4 ± 5.3 |
| Positive Control | 1 µM | 10.5 ± 2.8 | 35.7 ± 4.1 | 50.1 ± 5.5 | 3.7 ± 1.1 | 85.8 ± 9.6 |
Data are representative and should be expressed as mean ± standard deviation for n≥3 independent experiments.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in negative control | - Overly confluent or starved cells undergoing spontaneous apoptosis.[12]- Mechanical damage during cell harvesting.[2][3]- Inadequate washing or non-specific binding.[1] | - Use healthy, log-phase cells.- Handle cells gently; use non-enzymatic dissociation methods.[2][12]- Optimize washing steps and ensure use of fresh binding buffer.[1] |
| Weak or no signal in positive control | - Reagents expired or improperly stored.[1]- Insufficient concentration or duration of apoptosis-inducing agent.[12]- Staining performed after cell fixation (fixation can damage membranes).[13] | - Use fresh reagents and verify storage conditions.[2]- Optimize positive control treatment conditions (time and concentration).[12]- Always perform Annexin V staining on live cells before any fixation step.[13] |
| High percentage of necrotic cells (PI+) | - Treatment is highly cytotoxic, causing rapid necrosis instead of apoptosis.[14]- Cells were harvested too late after treatment induction. | - Perform a time-course experiment to capture earlier apoptotic events.- Titrate the concentration of the treatment compound to find a dose that induces apoptosis over necrosis.[14] |
| Poor separation between populations | - Incorrect flow cytometer settings or compensation.[12]- Cell aggregation.[2] | - Use single-stain controls to set proper compensation.[2][12]- Ensure a single-cell suspension by gentle pipetting; a cell strainer can be used if necessary.[2] |
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Application Note & Protocol: Cell Viability Assays Using Proteasome Inhibitor IX
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for utilizing Proteasome Inhibitor IX in cell viability and apoptosis studies. It outlines the molecular mechanism of action, provides a comprehensive protocol for conducting cell viability experiments using a tetrazolium-based assay, and presents quantitative data to guide experimental design.
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded or damaged proteins and controlling the levels of key regulatory proteins.[1][2] The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex.[1][3] Proteasome inhibitors are compounds that block the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins.[1][4] This disruption of protein homeostasis induces cellular stress, activates pro-apoptotic pathways, and ultimately results in programmed cell death (apoptosis), particularly in rapidly dividing cancer cells that are highly dependent on proteasome activity.[1][5]
This compound is a potent, cell-permeable compound designed to specifically target and inhibit the chymotrypsin-like activity of the 20S proteasome core particle.[4] Its utility in cancer research lies in its ability to robustly induce apoptosis across a variety of cell lines, making it an excellent tool for studying cell death mechanisms and for screening potential anti-cancer therapeutics.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting multiple interconnected signaling pathways that are dependent on protein turnover. The primary mechanism involves the inhibition of the 26S proteasome, which leads to several downstream consequences culminating in apoptosis.[5][6]
-
Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation. This causes significant stress on the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR), which can initiate apoptosis if the stress is prolonged or severe.[5][6]
-
Stabilization of Pro-Apoptotic Factors: Many pro-apoptotic proteins, such as p53, Bim, Bax, and NOXA, are natural substrates of the proteasome.[5] Inhibition of their degradation leads to their accumulation, tipping the cellular balance towards apoptosis.[5][6]
-
Inhibition of the NF-κB Pathway: In many cell types, the activation of the pro-survival transcription factor NF-κB depends on the proteasomal degradation of its inhibitor, IκBα.[7][8] Proteasome inhibitors stabilize IκBα, sequestering NF-κB in the cytoplasm and blocking its anti-apoptotic and pro-proliferative signaling.[6][7]
-
Caspase Cascade Activation: The accumulation of pro-apoptotic proteins and cellular stress converge on the mitochondrial (intrinsic) pathway of apoptosis. This leads to the release of cytochrome c from the mitochondria, which associates with Apaf-1 to form the apoptosome.[9][10] The apoptosome then activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.[5][9][11]
Application Notes
This compound is a versatile tool for inducing apoptosis in vitro. It is effective across a range of human cancer cell lines, particularly those derived from hematological malignancies like multiple myeloma and leukemia, which show a strong dependence on the proteasome pathway.[7][12]
-
Recommended Working Concentrations: The optimal concentration of this compound varies by cell line and incubation time. It is recommended to perform a dose-response experiment starting from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50).
-
Solvent: The inhibitor is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM), which should be stored at -80°C.[7] The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation Time: Apoptotic effects are typically observed within 8 to 48 hours of treatment.[7] Time-course experiments (e.g., 24, 48, 72 hours) are advised to determine the optimal endpoint for the desired assay.
Data Presentation: Comparative Cytotoxicity of Proteasome Inhibitors
The cytotoxic activity of proteasome inhibitors is cell-type specific. The following table summarizes the reported IC50 values for several well-characterized proteasome inhibitors in various cancer cell lines, providing a reference for expected potency.
| Proteasome Inhibitor | Cell Line(s) | Assay Duration | Average IC50 | Citation(s) |
| Bortezomib | AML Cell Lines | Not Specified | 5.1 nM | [12] |
| Multiple Myeloma | Not Specified | ~5-20 nM | [13] | |
| Carfilzomib | AML Cell Lines | Not Specified | 17.2 nM | [12] |
| MG-132 | Myeloma Cell Lines | 48 hours | 177.5 nM | [7] |
| Proteasome Inhibitor I (PSI) | Myeloma Cell Lines | 48 hours | 5.7 nM | [7] |
| ONX 0912 (Oprozomib) | Multiple Myeloma | 48 hours | ~3-15 nM | [13] |
Experimental Protocol: Cell Viability Assessment by MTT Assay
This protocol describes a method for determining cell viability by measuring the metabolic activity of cells treated with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol Steps
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. A typical seeding density is 5,000–10,000 cells/well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., from 20 µM down to 2 nM).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest inhibitor dose, and "untreated control" wells with fresh medium only.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on a shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
References
- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor Drugs | Annual Reviews [annualreviews.org]
- 4. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibitors induce growth inhibition and apoptosis in myeloma cell lines and in human bone marrow myeloma cells irrespective of chromosome 13 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 11. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome inhibition enhances the anti-leukemic efficacy of chimeric antigen receptor (CAR) expressing NK cells against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Proteasome Inhibitor IX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Proteasome Inhibitor IX, a potent reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. Adherence to these guidelines is crucial for maintaining the inhibitor's activity and ensuring experimental reproducibility.
Product Information
This compound, also known as AM114, is a chalcone derivative containing a boronic acid moiety. It is a valuable tool for studying the ubiquitin-proteasome pathway and its role in various cellular processes, including cancer biology.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁B₂NO₄ | [1] |
| Molecular Weight | 377.01 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | >98% | |
| IC₅₀ | ~1 µM for chymotrypsin-like activity of the 20S proteasome | [1] |
Reconstitution Protocol
Proper reconstitution of this compound is critical for its biological activity. The following protocol outlines the recommended procedure for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile, polypropylene microcentrifuge tubes
-
Ultrasonic bath
-
Calibrated precision pipette
Protocol:
-
Pre-treatment: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. A recommended starting concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor, add 265.24 µL of DMSO.
-
Dissolution: The compound has a solubility of up to 6.25 mg/mL (16.58 mM) in DMSO. To aid dissolution, briefly vortex the solution and then sonicate in an ultrasonic bath until the solution is clear and all particulate matter is dissolved.[1] Note that hygroscopic DMSO can significantly impact solubility.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquoted stock solution as recommended in the storage section below.
Caption: Workflow for the reconstitution of this compound.
Storage and Stability
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Storage Period | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Important Considerations:
-
Light and Air: As a chalcone derivative, this compound may be sensitive to light and air.[2] It is recommended to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to air.
-
Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day.[3] For cell culture experiments, dilute the DMSO stock solution in the aqueous buffer or media immediately before use.
Experimental Protocols
The following is a general protocol for treating cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Cell Treatment Protocol:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. A typical starting concentration range for cell-based assays is 0.1-10 µM.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, western blotting for ubiquitinated proteins, or apoptosis assays.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins that would normally be degraded. The resulting cellular stress triggers several downstream signaling pathways, ultimately leading to apoptosis.
Caption: Signaling pathways affected by this compound.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for handling and safety information.
References
Application Notes: The Role of Protoporphyrin IX (PpIX) in Apoptosis Research
Disclaimer: The term "PS-IX" is not a standard nomenclature in apoptosis research. Based on a comprehensive review of scientific literature, this document focuses on Protoporphyrin IX (PpIX) , a plausible interpretation of the query, which has been documented to induce apoptosis.
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer, has garnered significant attention in cancer therapy, primarily through its use in photodynamic therapy (PDT). However, emerging research has revealed that PpIX can induce apoptosis in cancer cells even in the absence of light activation.[1] This "dark toxicity" of PpIX presents a novel avenue for apoptosis research and drug development. These application notes provide an overview of the mechanisms, experimental protocols, and data related to the pro-apoptotic effects of PpIX.
Mechanism of Action
PpIX-induced apoptosis is a complex process involving multiple signaling pathways. The primary mechanism is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), even without photoactivation, albeit at a lower level than in PDT. This increase in intracellular ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[2][3]
Key events in PpIX-induced apoptosis include:
-
Mitochondrial Membrane Depolarization: Increased ROS levels can disrupt the mitochondrial membrane potential.[3]
-
Bax/Bcl-2 Ratio Modulation: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is observed, leading to increased mitochondrial outer membrane permeabilization (MOMP).[2]
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondria into the cytosol.[3]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[2][3][4][5]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell.[2][5]
-
DNA Fragmentation: The activation of executioner caspases ultimately leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), and fragmentation of DNA, which are hallmarks of apoptosis.[2]
Signaling Pathway of PpIX-Induced Apoptosis
Caption: Signaling cascade of Protoporphyrin IX (PpIX)-induced apoptosis.
Quantitative Data
The pro-apoptotic effects of PpIX are dose-dependent. The following tables summarize quantitative data from studies on the effects of a PpIX-like peptide, PS9, on MCF-7 breast cancer cells.
Table 1: Cell Viability of MCF-7 Cells Treated with PS9
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) |
| 10 | 91.02 ± 3.2 | 84.13 ± 2.9 |
| 20 | 81.13 ± 4.5 | 71.25 ± 1.3 |
| 30 | 63.12 ± 2.1 | 57.62 ± 1.4 |
| 40 | 47.86 ± 3.2 | 39.28 ± 1.9 |
| 50 | 40.75 ± 2.3 | 30.45 ± 1.8 |
| Data adapted from a study on PS9, a peptide with similar pro-apoptotic properties.[6] |
Table 2: IC50 Values of PS9 on MCF-7 Cells
| Time Point | IC50 Range (µM) |
| 24h | 25.27 - 43.28 |
| 48h | 9.9 - 37.5 |
| Data adapted from a study on PS9.[6] |
Table 3: Lactate Dehydrogenase (LDH) Release in MCF-7 Cells Treated with PS9
| Concentration (µM) | 24h LDH Release (%) | 48h LDH Release (%) |
| 10 | 39.28 ± 1.9 | 32.48 ± 1.3 |
| 20 | 47.86 ± 3.2 | 51.24 ± 1.8 |
| 30 | 57.62 ± 1.4 | 63.12 ± 2.1 |
| 40 | 71.25 ± 1.3 | 81.98 ± 2.5 |
| 50 | 40.75 ± 2.3 | 30.45 ± 1.8 |
| Data adapted from a study on PS9.[6] |
Experimental Protocols
Cell Culture and PpIX Treatment
This protocol describes the general procedure for culturing cells and treating them with PpIX to induce apoptosis.
Workflow for Cell Culture and Treatment
Caption: Workflow for cell culture and subsequent PpIX treatment.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Protoporphyrin IX (PpIX)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates or T25 flasks
Protocol:
-
Cell Seeding: Seed HeLa cells at a density of 1 x 10^6 cells per T25 flask or 2 x 10^5 cells per well in a 6-well plate.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
PpIX Preparation: Prepare a stock solution of PpIX in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of PpIX. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Downstream Analysis: The cell pellet can now be used for various apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[7][8][9]
Workflow for Annexin V/PI Staining
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Harvested cell pellets
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: After treatment with PpIX, harvest the cells as described in the previous protocol.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes and resuspending the pellet.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[8]
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Lyse the harvested cell pellets in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
By utilizing these protocols and understanding the underlying mechanisms, researchers can effectively investigate the pro-apoptotic properties of Protoporphyrin IX and its potential as a therapeutic agent.
References
- 1. Protoporphyrin IX induces apoptosis in HeLa cells prior to photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PS9, Derived from an Aquatic Fungus Virulent Protein, Glycosyl Hydrolase, Arrests MCF-7 Proliferation by Regulating Intracellular Reactive Oxygen Species and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Proteasome Inhibitor Ixazomib in Cancer Studies
A Note on "Proteasome Inhibitor IX": The term "this compound" does not correspond to a standardly recognized scientific name for a specific compound. It is possible this refers to the investigational drug name Ixazomib , a second-generation oral proteasome inhibitor. This document will focus on Ixazomib (Ninlaro®, MLN9708), providing detailed information and protocols for its use in cancer research. We will also briefly cover another oral proteasome inhibitor, Oprozomib (ONX-0912), for comparative purposes.
These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of proteasome inhibitors in oncology.
Introduction to Ixazomib
Ixazomib is a potent, selective, and reversible oral proteasome inhibitor. It is the citrate ester prodrug of its biologically active form, MLN2238. Upon administration, ixazomib citrate rapidly hydrolyzes to MLN2238.[1] It primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS).[2][3] The UPS is critical for the degradation of cellular proteins, and its inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis.[2][4] Cancer cells, particularly multiple myeloma cells, exhibit high rates of protein synthesis and are thus more susceptible to proteasome inhibition.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Ixazomib and Oprozomib in various cancer models.
Table 1: In Vitro Activity of Ixazomib (MLN2238) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay/Incubation Time | Reference |
| Proteasome Subunits | (Cell-free) | [4][5] | ||
| β5 (Chymotrypsin-like) | 3.4 | Cell-free assay | [4][5] | |
| β1 (Caspase-like) | 31 | Cell-free assay | [4][5] | |
| β2 (Trypsin-like) | 3,500 | Cell-free assay | [4][5] | |
| Cancer Cell Lines | ||||
| Calu-6 | Lung Cancer | 9.7 | 1 hour | [4] |
| Hep3B | Hepatocellular Carcinoma | 201 ± 31 | 48 hours | [6] |
| HepG2 | Hepatocellular Carcinoma | 570 ± 22 | 48 hours | [6] |
| SNU475 | Hepatocellular Carcinoma | 387 ± 36 | 48 hours | [6] |
| SW1222 | Colorectal Cancer | >12 | 24, 48, 72 hours | [7] |
| LS174T | Colorectal Cancer | >24 | 24, 48, 72 hours | [7] |
Table 2: In Vitro Activity of Oprozomib (ONX-0912)
| Target/Cell Line | Cancer Type | IC50 (nM) | Reference |
| Proteasome Subunits | (Cell-free) | [8] | |
| β5 (Chymotrypsin-like) | 36 | [8] | |
| LMP7 (Immunoproteasome) | 82 | [8] | |
| Cancer Cell Lines | |||
| Molt-4 | Leukemia | 66 | [8] |
Table 3: In Vivo Efficacy of Ixazomib in Xenograft Models
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Multiple Myeloma (MM.1S) | Nude Mice | Intravenous MLN2238 | Significant tumor growth inhibition and prolonged survival compared to bortezomib. | [9] |
| Multiple Myeloma (MM.1S) | Nude Mice | Oral MLN2238 | Significant tumor growth inhibition and prolonged survival. | [9] |
| Prostate Cancer (CWR22) | Nude Mice | 14 mg/kg or 7 mg/kg i.v. twice weekly | Similar antitumor activity to bortezomib at high dose; greater efficacy at 0.5 MTD. | [5] |
| NSCLC & Colon Xenografts | Nude Mice | 11-14 mg/kg i.v. twice weekly for ~3 weeks | Varied T/C ratios depending on KRAS mutation status. | [1] |
| Osteosarcoma (KRIB & 143B) | Athymic Nude Mice | 5 mg/kg twice weekly for 4 weeks | Inhibited growth of established pulmonary metastases; slowed metastases from primary tumors. | [10] |
Table 4: Clinical Trial Data for Ixazomib in Multiple Myeloma
| Study/Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Relapsed MM (Phase 2) | Ixazomib (5.5 mg) + Dexamethasone | 54% | 8.4 months | [11] |
| Newly Diagnosed MM (Phase 1/2) | Ixazomib (4 mg) + Lenalidomide + Dexamethasone | 92% | Not reached in study | [2] |
| Relapsed/Refractory MM (REMIX study) | Ixazomib + Lenalidomide + Dexamethasone | 73.1% | 19.1 months | [12] |
| Frail, Newly Diagnosed MM (Hovon 143) | Ixazomib + Daratumumab + Dexamethasone | 78% | - | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the mechanism of action of Ixazomib, a typical experimental workflow, and the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving Ixazomib.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ixazomib in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, RPMI-8226 for multiple myeloma; A549 for lung cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
Ixazomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Ixazomib in complete medium. A suggested concentration range is 1 nM to 1000 nM. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Apoptosis and NF-κB Pathway Analysis
Objective: To assess the effect of Ixazomib on key proteins involved in apoptosis and the NF-κB signaling pathway.
Materials:
-
Cancer cells treated with Ixazomib (e.g., at IC50 and 2x IC50 concentrations for 24 hours)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Cleaved PARP (Asp214)
-
Cleaved Caspase-3 (Asp175)
-
Phospho-IκBα (Ser32)
-
IκBα
-
β-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-Actin).
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered Ixazomib in a mouse xenograft model of multiple myeloma.
Materials:
-
6-8 week old female SCID or NOD/SCID mice
-
MM.1S human multiple myeloma cells
-
Matrigel
-
Ixazomib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest MM.1S cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a formulation of Ixazomib for oral gavage.
-
Administer Ixazomib to the treatment group(s) at desired doses (e.g., 10 mg/kg) on a specified schedule (e.g., twice weekly).
-
Administer the vehicle to the control group on the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3, or Western blot).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
Ixazomib is a promising oral proteasome inhibitor with demonstrated preclinical and clinical activity against various cancers, particularly multiple myeloma. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in their own cancer models. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible data in the evaluation of this and other targeted cancer therapies.
References
- 1. KRAS Genotype Correlates with Proteasome Inhibitor Ixazomib Activity in Preclinical In Vivo Models of Colon and Non-Small Cell Lung Cancer: Potential Role of Tumor Metabolism | PLOS One [journals.plos.org]
- 2. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically‐based pharmacokinetic modelling to predict oprozomib CYP3A drug–drug interaction potential in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Proteasome Inhibitor IX Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Proteasome Inhibitor IX (PSI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (PSI), also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, reversible, and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, which is crucial for regulating many cellular processes, including the cell cycle, apoptosis, and signal transduction. By inhibiting the CT-L activity of the proteasome, PSI leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis in cancer cells. One of the key signaling pathways affected is the NF-κB pathway, where proteasome inhibition prevents the degradation of IκBα, keeping NF-κB sequestered in the cytoplasm and thereby inhibiting its pro-survival signaling.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals.[5] A common starting point for determining the effective concentration is to perform a dose-response experiment. Based on available data for PSI and other proteasome inhibitors, a broad range from nanomolar to low micromolar concentrations should be tested. For PSI, which has a reported IC50 of approximately 1 µM for inhibiting the chymotrypsin-like activity of the 20S proteasome, a starting range of 100 nM to 10 µM is a reasonable starting point for most cancer cell lines.
Q3: How long should I incubate my cells with this compound?
The incubation time will vary depending on the experimental endpoint. For observing the accumulation of ubiquitinated proteins by Western blot, a shorter incubation of 4-8 hours may be sufficient. To assess effects on cell viability and apoptosis, longer incubation times of 24, 48, or even 72 hours are typically necessary.[6] It is recommended to perform a time-course experiment in conjunction with the dose-response experiment to determine the optimal incubation period for your specific cell line and assay.
Q4: How can I confirm that this compound is active in my experiment?
The most direct way to confirm the activity of PSI is to assess the accumulation of ubiquitinated proteins via Western blot.[7][8] An increase in the high molecular weight smear of ubiquitinated proteins indicates successful proteasome inhibition. Additionally, you can use a proteasome activity assay kit, which typically utilizes a fluorogenic substrate for the chymotrypsin-like activity of the proteasome, to directly measure the inhibition of proteasome function in cell lysates.[9]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cell death with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of PSI may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Insufficient Incubation Time. The incubation period may be too short to induce apoptosis.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Inhibitor Instability. Proteasome inhibitors can be unstable in cell culture media over long incubation periods.[10][11]
-
Solution: For long-term experiments, consider replenishing the media with fresh inhibitor every 24 hours. Prepare fresh stock solutions of the inhibitor regularly.
-
-
Possible Cause 4: Cell Line Resistance. Some cell lines exhibit intrinsic or acquired resistance to proteasome inhibitors.[12]
-
Solution: Consider using a different proteasome inhibitor with an alternative mechanism of action or combining PSI with other therapeutic agents to overcome resistance.
-
Issue 2: I am observing high levels of toxicity even at low concentrations of this compound.
-
Possible Cause 1: High Cell Sensitivity. Your cell line may be particularly sensitive to proteasome inhibition.
-
Solution: Lower the concentration range in your dose-response experiments. You may need to work in the nanomolar range.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, some proteasome inhibitors can have off-target effects on other cellular proteases.[13][14]
-
Solution: Use the lowest effective concentration that achieves the desired biological effect to minimize off-target toxicity. Confirm that the observed effects are due to proteasome inhibition by performing control experiments, such as demonstrating the accumulation of ubiquitinated proteins.
-
Issue 3: I am having trouble detecting the accumulation of ubiquitinated proteins by Western blot.
-
Possible Cause 1: Insufficient Inhibition. The concentration or incubation time of PSI may not be sufficient to cause a detectable accumulation of ubiquitinated proteins.
-
Solution: Increase the concentration of PSI and/or the incubation time. A positive control, such as a well-characterized proteasome inhibitor like MG132, can be helpful.
-
-
Possible Cause 2: Issues with Protein Lysis and Sample Preparation. Deubiquitinating enzymes (DUBs) can remove ubiquitin chains from proteins during cell lysis, masking the effect of the proteasome inhibitor.
-
Solution: Include a DUB inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer.[15] Ensure your lysis buffer is effective at solubilizing protein aggregates.
-
-
Possible Cause 3: Western Blotting Technique. The high molecular weight ubiquitinated proteins may not be transferring efficiently to the membrane.
-
Solution: Optimize your Western blot transfer conditions for high molecular weight proteins (e.g., use a lower percentage acrylamide gel, a wet transfer system, and longer transfer times).
-
Experimental Protocols
Protocol: Determining the Optimal Concentration (IC50) of this compound using a Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound (PSI)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
DMSO (for dissolving PSI)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of PSI Dilutions:
-
Prepare a stock solution of PSI in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the PSI stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest PSI concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared PSI dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the PSI concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[18]
-
| Parameter | Description | Recommended Range |
| Cell Density | Number of cells seeded per well in a 96-well plate. | 5,000 - 10,000 cells/well |
| PSI Concentration | Range of concentrations to test. | 0.01 µM - 50 µM (or wider if needed) |
| Incubation Time | Duration of cell treatment with PSI. | 24, 48, or 72 hours |
| MTS Incubation | Time for color development after adding MTS reagent. | 1 - 4 hours |
| Absorbance Wavelength | Wavelength for reading the plate. | 490 nm |
Protocol: Western Blot for Detection of Ubiquitinated Proteins
This protocol describes how to detect the accumulation of ubiquitinated proteins in cells treated with this compound.
Materials:
-
Cells treated with PSI and a vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a DUB inhibitor (e.g., 10 mM N-ethylmaleimide - NEM)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. Look for an increase in the high molecular weight smear in the PSI-treated lanes compared to the control.
-
| Reagent/Step | Purpose | Key Consideration |
| NEM in Lysis Buffer | Inhibit deubiquitinating enzymes (DUBs). | Add fresh just before use. |
| Gradient Gel | To resolve a wide range of protein sizes. | A 4-15% or 4-20% gel is recommended. |
| Transfer Conditions | To ensure efficient transfer of high molecular weight proteins. | Optimize transfer time and voltage/current. |
| Primary Antibody | To detect ubiquitinated proteins. | Use a well-validated antibody that recognizes polyubiquitin chains. |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of this compound.
References
- 1. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor-Induced IκB/NF-κB Activation is Mediated by Nrf2-Dependent Light Chain 3B Induction in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Protoporphyrin IX (PpIX) Solubility in Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Protoporphyrin IX (PpIX) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my PpIX not dissolving in aqueous media like water or PBS?
Protoporphyrin IX is a hydrophobic molecule, which results in poor solubility in aqueous solutions.[1][2][3] This inherent property often leads to the formation of aggregates, which can compromise the compound's bioavailability and photodynamic activity.[2][3] For effective use, PpIX requires solubilization in an appropriate organic solvent or the use of a specialized delivery system.
Q2: What is the recommended solvent for preparing a PpIX stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of PpIX.[1] It is crucial to use fresh, anhydrous DMSO, as moisture absorption can reduce the solubility of PpIX.[1] For some applications, other organic solvents or co-solvent systems may be employed.[4]
Q3: I've dissolved PpIX in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
This is a common issue that arises from the poor solubility of PpIX in the aqueous environment of the cell culture medium. Here are several strategies to overcome this:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to minimize solvent toxicity to the cells.[5]
-
Use a co-solvent system: A mixture of solvents can enhance solubility. For instance, a stock solution can be prepared in DMSO and then further diluted in a co-solvent like PEG300 and Tween 80 before adding it to the aqueous medium.[1]
-
Utilize a delivery system: Encapsulating PpIX in micelles using agents like poloxamer 407 (P407) can significantly improve its aqueous solubility and stability.[2][3][6]
-
Stepwise dilution: Instead of adding the PpIX stock directly to the full volume of media, try adding the media dropwise to the stock solution while vortexing.[7] This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the PpIX solution may help to a certain extent.[7]
Q4: Can I heat or sonicate my PpIX solution to aid dissolution?
Gentle warming and ultrasonication can be used to aid the dissolution of PpIX in DMSO.[1] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Q5: How should I store my PpIX stock solution?
PpIX stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark to prevent photodegradation.[5][8]
Quantitative Solubility Data
The following table summarizes the solubility of Protoporphyrin IX in various solvent systems.
| Solvent System | Concentration (mg/mL) | Reference |
| Water | 0.138 | [2][3][6] |
| Absolute Ethanol | 0.179 | [2][3][6] |
| 50% Ethanol (v/v) | > 0.4 | [2][9] |
| 77% Ethanol (v/v) | > 0.4 | [2][9] |
| DMSO | up to 100 | [1] |
| Water with 10% (w/w) Poloxamer 407 | 0.593 | [2][3][6] |
| 50% Ethanol with 10% (w/w) Poloxamer 407 | 0.503 | [2][3][6] |
| 77% Ethanol with 10% (w/w) Poloxamer 407 | 0.507 | [2][3][6] |
Experimental Protocols
Protocol 1: Preparation of a PpIX Stock Solution in DMSO
-
Weigh the desired amount of Protoporphyrin IX powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Vortex the solution thoroughly until the PpIX is completely dissolved. Gentle warming in a 50°C water bath or brief ultrasonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a PpIX Working Solution using a Co-Solvent System
This protocol is an example for preparing a 1 mL working solution.[1]
-
Prepare a high-concentration stock solution of PpIX in DMSO (e.g., 100 mg/mL).[1]
-
In a sterile tube, add 50 µL of the clarified PpIX DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
Use the mixed solution immediately for optimal results.[1]
Protocol 3: The Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of PpIX in a given solvent system.[2][3][9]
-
Add an excess amount of PpIX (e.g., 10 to 25 mg) to a known volume (e.g., 25 mL) of the desired solvent system in a sealed flask.[2][3][9]
-
Protect the flask from light and place it in a shaking incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) for a set period (e.g., up to 96 hours) to ensure equilibrium is reached.[2][3][9]
-
At various time points, collect aliquots of the solution.
-
Filter the aliquots through a 0.45 µm membrane to remove any undissolved PpIX.[2]
-
Dilute the filtered solution in a suitable solvent (e.g., 77% ethanol) for analysis.[2]
-
Determine the concentration of PpIX in the diluted samples using a spectrophotometer at a wavelength of approximately 400 nm.[2]
Visualizations
Caption: A workflow for preparing and troubleshooting PpIX solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX CAS#: 553-12-8 [m.chemicalbook.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]
Preventing Proteasome inhibitor IX precipitation in culture
Welcome to the technical support center for Proteasome Inhibitor IX (MG-262). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent common issues such as precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MG-262) and what is its primary mechanism of action?
A1: this compound, also known as MG-262 or Z-Leu-Leu-Leu-B(OH)₂, is a potent and reversible inhibitor of the proteasome.[1][2][3] It primarily targets the chymotrypsin-like activity of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1][3] By blocking proteasome activity, MG-262 leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest, apoptosis, and other cellular responses.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is insoluble in water.[1] For cell culture applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard and recommended practice.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the lyophilized powder directly in anhydrous DMSO to a concentration of 10 mM or higher.[1] To ensure complete dissolution, you can warm the vial at 37°C for 10 minutes and/or sonicate the solution briefly.[1] It is crucial to use a fresh stock of DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.[4]
Q4: How should I store the solid compound and its stock solution?
A4: The solid (powder) form of this compound should be stored at -20°C for long-term stability.[6][7] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] While DMSO stock solutions can be stable for several months at -20°C, it is generally recommended to use them within one month for optimal activity.[1][7] Some sources suggest that the product is not stable in solution and should be dissolved immediately before use.[1]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[6] Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[4] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous culture media is a common issue that can significantly impact experimental results. The following guide provides solutions to prevent and troubleshoot this problem.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding the DMSO stock to the culture medium. | The compound has low aqueous solubility and is "crashing out" of solution when transferred from a high-concentration organic stock to an aqueous environment. | 1. Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution in pure DMSO first. Then, add this less concentrated DMSO solution to your aqueous medium.[4] 2. Increase Final Volume Gradually: Add the DMSO stock to a small volume of medium first while vortexing or pipetting gently, and then bring it up to the final desired volume.[5] 3. Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. |
| The inhibitor solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution of the initial stock solution or precipitation over time. | 1. Ensure Complete Initial Dissolution: Before making dilutions, confirm that your DMSO stock is a clear solution. If needed, warm it to 37°C for a short period or use an ultrasonic bath to aid dissolution.[1] 2. Sterile Filtration: After preparing the final working solution in culture medium, you can sterile-filter it using a 0.2 µm filter to remove any micro-precipitates.[6] |
| Loss of inhibitor activity over the course of a long-term experiment. | The compound may be precipitating out of the culture medium over time, or it may be unstable in the aqueous environment. | 1. Check for Precipitate: Visually inspect your culture plates or tubes for any signs of precipitation at different time points. 2. Refresh the Medium: For long-term incubations, consider replacing the medium containing the inhibitor every 24-48 hours to maintain the desired effective concentration. 3. Use Freshly Prepared Solutions: As the inhibitor is noted to be less stable in solution, prepare the working dilutions fresh from the DMSO stock for each experiment.[1] |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues with this compound.
Experimental Protocol: Preparation and Use of this compound in Cell Culture
This protocol provides a step-by-step guide for preparing and applying this compound to cell cultures to minimize the risk of precipitation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene tubes
-
Cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[6] b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex the vial thoroughly. If the compound does not fully dissolve, warm it at 37°C for 10 minutes or place it in a sonicator bath for a few minutes until the solution is clear.[1] d. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store these aliquots at -20°C or -80°C.[5][6]
-
Prepare an Intermediate Dilution (e.g., 1 mM): a. Thaw one aliquot of the 10 mM stock solution. b. In a new sterile tube, perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of pure DMSO to create a 1 mM intermediate stock. This step is crucial for preventing precipitation in the final aqueous dilution.[4]
-
Prepare the Final Working Solution in Culture Medium: a. Determine the final concentration of this compound needed for your experiment (e.g., 100 nM). b. To prepare 1 mL of medium with 100 nM of the inhibitor, add 0.1 µL of the 1 mM intermediate DMSO stock to 1 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.01%. c. Immediately after adding the inhibitor, mix the solution well by gentle vortexing or by pipetting up and down several times.
-
Treat the Cells: a. Remove the existing medium from your cells and replace it with the freshly prepared medium containing this compound. b. Remember to include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.01%). c. Incubate your cells for the desired experimental duration. For long-term experiments, consider replacing the treatment medium every 24-48 hours.
Experimental Workflow Diagram
References
Technical Support Center: Cell Toxicity of Proteasome Inhibitor IX at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cellular toxicity of Proteasome Inhibitor IX (also known as PS-IX or AM114) at high concentrations. The information is designed to assist researchers in designing, executing, and interpreting their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chalcone derivative that acts as an inhibitor of the 20S proteasome, specifically targeting its chymotrypsin-like (CT-L) activity. By inhibiting the proteasome, the degradation of ubiquitinated proteins is blocked. This leads to an accumulation of misfolded or damaged proteins within the cell, triggering cellular stress and ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: Why am I observing significantly higher or lower cytotoxicity than expected?
A2: Discrepancies in cytotoxicity can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to proteasome inhibitors.
-
Compound Stability and Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved and stable in your culture medium. Precipitation at high concentrations can lead to inaccurate dosing.
-
Experimental Conditions: Factors such as cell density, passage number, and duration of treatment can all influence the observed cytotoxicity.
-
Off-Target Effects: At high concentrations, the possibility of off-target effects increases, which may contribute to cytotoxicity through mechanisms other than proteasome inhibition.
Q3: How does this compound induce apoptosis?
A3: Proteasome inhibitors, including this compound, induce apoptosis through multiple signaling pathways. Key events include:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins triggers the unfolded protein response (UPR), which, when prolonged, initiates an apoptotic cascade.[1]
-
NF-κB Pathway Inhibition: Proteasome inhibitors prevent the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1]
-
JNK Pathway Activation: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can activate pro-apoptotic proteins.[1]
-
Accumulation of Pro-Apoptotic Proteins: The degradation of pro-apoptotic proteins such as p53, Bax, and Noxa is inhibited, leading to their accumulation and the initiation of the intrinsic apoptotic pathway, including caspase-9 and caspase-3 activation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Variation in cell seeding density.2. Differences in inhibitor stock dilution and storage.3. Cell passage number drift. | 1. Standardize cell seeding protocols and ensure even cell distribution in plates.2. Prepare fresh dilutions from a validated stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Use cells within a consistent and low passage number range. |
| Precipitation of the inhibitor in culture medium | 1. Exceeding the solubility limit of this compound in aqueous media.2. Interaction with components in the serum or media. | 1. Prepare the highest concentration in a small volume of DMSO before further dilution in culture medium. Visually inspect for precipitates under a microscope.2. Perform a solubility test in your specific cell culture medium. Consider using a lower serum concentration if compatible with your cell line. |
| High background in cell viability assays (e.g., MTT, XTT) | 1. Chemical interference of the chalcone structure of this compound with the assay reagents.2. High concentrations of DMSO affecting cell metabolism. | 1. Include a "no-cell" control with the inhibitor at all tested concentrations to measure background absorbance/fluorescence.2. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level for your cell line (typically <0.5%). |
| Unexpected morphological changes at high concentrations not typical of apoptosis | 1. Off-target effects or acute necrosis due to excessively high concentrations.2. Solvent toxicity. | 1. Perform a dose-response curve over a wide range of concentrations to identify the transition from apoptosis to necrosis. Use lower, more physiologically relevant high concentrations.2. Include a vehicle control with the highest concentration of DMSO used. |
| Difficulty in interpreting apoptosis data (Annexin V/PI staining) | 1. Harvesting technique causing membrane damage.2. Late-stage apoptosis or necrosis at high concentrations leading to a high double-positive population. | 1. Use gentle cell harvesting methods, especially for adherent cells. Collect supernatant containing floating apoptotic cells.2. Perform a time-course experiment to capture early apoptotic events (Annexin V positive, PI negative). |
Quantitative Data
Table 1: IC50 Values of this compound (AM114) in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| HCT116 p53+/+ (Human Colon Cancer) | MTT Assay | 1.49 µM | [3] |
| HCT116 p53+/+ (Human Colon Cancer) | Colony Formation Assay | 0.6 µM | |
| Peripheral Blood Macrophage Cultured Cells (from RA patients) | Not Specified | 0.88 mM* | [4] |
*Note: This value from a single study is unusually high and may represent a different unit or context.
Table 2: Apoptosis Induction by this compound (AM114) in HCT116 p53+/+ Cells
| Treatment | Duration | % Annexin V Positive Cells |
| 1 µM AM114 | 48 hours | 28% |
| 1 µM AM114 | 72 hours | 76% |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (AM114)
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
This compound (AM114)
-
Cells and appropriate culture medium
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and vehicle control for the specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: General experimental workflow for assessing cell toxicity.
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRAIL apoptotic pathway mediates proteasome inhibitor induced apoptosis in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
PS-IX stability and degradation in long-term experiments
Disclaimer: The term "PS-IX" is ambiguous. This technical support center has been developed based on the assumption that "PS-IX" refers to Protoporphyrin IX (PpIX) , a key biomolecule in heme biosynthesis and a photosensitizer used in research and drug development.
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of PpIX in long-term experiments, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Protoporphyrin IX (PpIX) and why is its stability important?
Protoporphyrin IX is the final intermediate in the heme biosynthetic pathway and a potent photosensitizer.[1] Its stability is crucial for the accuracy and reproducibility of long-term experiments, particularly in photodynamic therapy (PDT) research, where its light-induced activity is harnessed to treat cancer and other conditions.[1][2] Degradation can lead to a loss of photosensitizing efficacy and the formation of confounding byproducts.
Q2: What are the main degradation pathways for PpIX?
The primary degradation pathway for PpIX is photodegradation upon exposure to light, especially in the presence of oxygen. This process generates reactive oxygen species (ROS), which can further damage the porphyrin macrocycle.[3] Additionally, enzymatic degradation can occur in biological systems, and chemical degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.[3]
Q3: How should I store PpIX to ensure its long-term stability?
To minimize degradation, PpIX should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept in the dark at low temperatures and purged with an inert gas like argon or nitrogen to minimize oxidation.
Q4: Can the solvent I use affect the stability of PpIX?
Yes, the solvent can significantly impact the stability and photophysical properties of PpIX.[3] The polarity, viscosity, and pH of the medium can alter its aggregation state, fluorescence, and ROS production.[3] For instance, PpIX tends to aggregate in aqueous solutions, which can affect its photodynamic activity. The choice of solvent should be carefully considered based on the specific experimental requirements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of PpIX fluorescence or absorbance over time | Photobleaching due to ambient light exposure. | Minimize light exposure during all experimental steps. Use red or amber lighting where possible. |
| Chemical degradation due to reactive components in the medium. | Ensure high-purity solvents and reagents. Consider adding antioxidants if compatible with the experiment. | |
| Adsorption to container walls. | Use low-adsorption labware (e.g., siliconized tubes) or include a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.01-0.05%) to prevent sticking. | |
| Inconsistent results in cell-based assays | Variable cellular uptake or efflux of PpIX. | Optimize incubation time and concentration. Ensure consistent cell density and passage number. |
| Degradation of PpIX in the cell culture medium. | Prepare fresh PpIX solutions for each experiment. Analyze the stability of PpIX in the specific medium under incubation conditions (37°C, 5% CO2). | |
| Interaction with components of the culture medium (e.g., serum). | Evaluate the effect of serum concentration on PpIX stability and activity. Consider using serum-free medium for certain experiments if possible. | |
| Formation of precipitates in PpIX solutions | Aggregation of PpIX in aqueous buffers. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use. Sonication may help to disperse small aggregates. |
| Exceeding the solubility limit of PpIX. | Check the solubility of PpIX in the chosen solvent system. Do not exceed the recommended concentration. |
Quantitative Data Summary
Table 1: Influence of Solvent on Photophysical Properties of PpIX
| Solvent | Absorption Max (Soret band, nm) | Emission Max (nm) |
| Toluene | ~408 | ~635 |
| Dichloromethane | ~407 | ~634 |
| Methanol | ~408 | ~635 |
| Phosphate-Buffered Saline (PBS) | ~375, ~400 (split Soret band indicating aggregation) | ~620 |
| Fetal Bovine Serum (FBS) | ~410 | ~635 |
Data compiled from typical values reported in the literature. Actual values may vary based on specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Assessing Photostability of PpIX in Solution
-
Preparation: Prepare a solution of PpIX in the desired solvent (e.g., DMSO, PBS with 1% DMSO) at a known concentration (e.g., 10 µM).
-
Initial Measurement: Measure the initial absorbance spectrum (e.g., 350-700 nm) and fluorescence emission spectrum (e.g., 600-750 nm with excitation at ~405 nm).
-
Light Exposure: Expose the solution to a controlled light source (e.g., a specific wavelength and intensity relevant to the experimental setup) for defined periods (e.g., 0, 5, 15, 30, 60 minutes). A control sample should be kept in the dark under identical conditions.
-
Post-Exposure Measurement: After each time point, re-measure the absorbance and fluorescence spectra.
-
Analysis: Plot the decrease in the Soret band absorbance (~405 nm) and the main fluorescence peak intensity over time to determine the rate of photodegradation.
Protocol 2: Evaluating PpIX Stability in Cell Culture Medium
-
Preparation: Supplement cell culture medium (e.g., DMEM with 10% FBS) with a final concentration of PpIX (e.g., 5 µM).
-
Incubation: Incubate the PpIX-containing medium under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sampling: At each time point, collect an aliquot of the medium.
-
Extraction: Perform a liquid-liquid extraction to separate PpIX from the medium components (e.g., using a mixture of ethyl acetate and acetic acid).
-
Quantification: Analyze the extracted PpIX concentration using a validated method such as HPLC with fluorescence or UV-Vis detection.
-
Analysis: Plot the concentration of PpIX against time to determine its stability in the culture medium.
Visualizations
Caption: Simplified heme biosynthesis pathway highlighting the position of Protoporphyrin IX (PpIX).
Caption: Experimental workflow for assessing the photostability of PpIX.
Caption: Logical troubleshooting flow for inconsistent experimental results with PpIX.
References
How to determine the effective dose of Proteasome inhibitor IX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective dose of Proteasome Inhibitor IX (also known as PS-IX or AM114). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as PS-IX or AM114, is a chalcone derivative that functions as an inhibitor of the 20S proteasome's chymotrypsin-like activity. The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins within the cell. By inhibiting the chymotrypsin-like activity of the β5 subunit in the 20S proteasome, this compound blocks the degradation of ubiquitinated proteins. This leads to an accumulation of these proteins, which can induce endoplasmic reticulum (ER) stress, activate the unfolded protein response (UPR), and ultimately trigger apoptosis (programmed cell death) in cancer cells.
Q2: Is this compound the same as Ixazomib or Tirabrutinib?
No, these are three distinct compounds.
-
This compound (PS-IX; AM114): A chalcone derivative that inhibits the 20S proteasome.
-
Ixazomib: A different, clinically approved oral proteasome inhibitor used in the treatment of multiple myeloma.
-
Tirabrutinib: A Bruton's tyrosine kinase (BTK) inhibitor, which is not a proteasome inhibitor and has a different mechanism of action.
It is crucial to verify the specific compound being used in your experiments to ensure accurate results.
Q3: What is a typical starting concentration for in vitro experiments?
Based on available data, a starting point for in vitro experiments with this compound would be in the low micromolar range. The reported IC50 value for inhibiting the chymotrypsin-like activity of the 20S proteasome is approximately 1 µM, and for growth inhibition in HCT116 p53+/+ cells, it is 1.49 µM.[1] A dose-response curve should be generated for each new cell line to determine the optimal concentration.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent, such as DMSO, and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. As with many inhibitors, prolonged storage in solution, especially at room temperature, may lead to degradation.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Chymotrypsin-like activity) | 20S Proteasome | ~1 µM | [1] |
| IC50 (Growth inhibition) | HCT116 p53+/+ cells | 1.49 µM | [1] |
Signaling Pathway
Experimental Protocols
In Vitro: Determining the Effective Dose (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the chymotrypsin-like activity of the 20S proteasome in a cell-free system.
Materials:
-
Purified 20S proteasome
-
This compound
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 10 mM down to 10 nM. Further dilute these into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Incubate inhibitor with proteasome: In the wells of the 96-well plate, add the purified 20S proteasome to the assay buffer. Then, add the different concentrations of this compound. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 10-50 µM.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
In Vivo: General Approach for Determining Effective Dose
This is a general guideline for determining the effective dose of a proteasome inhibitor in a mouse xenograft model. Note: This protocol must be optimized for your specific animal model, cell line, and experimental goals.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with tumor xenografts)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Tools for drug administration (e.g., gavage needles for oral administration, syringes for injection)
-
Tissue homogenization buffer
-
Proteasome activity assay reagents (as in the in vitro protocol)
Procedure:
-
Dose-escalation study (Maximum Tolerated Dose - MTD):
-
Start with a low dose of this compound and administer it to a small group of non-tumor-bearing mice.
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
-
Gradually increase the dose in subsequent groups of mice until signs of toxicity are observed. The MTD is the highest dose that does not cause unacceptable toxicity.
-
-
Pharmacodynamic (PD) study:
-
Administer a single dose of this compound (at or below the MTD) to tumor-bearing mice.
-
At various time points after administration (e.g., 1, 4, 8, 24, 48 hours), euthanize the mice and collect tumors and relevant tissues (e.g., blood, liver).
-
Prepare tissue homogenates and measure the chymotrypsin-like activity of the proteasome as described in the in vitro protocol. This will determine the extent and duration of proteasome inhibition at a given dose.
-
-
Efficacy study:
-
Based on the MTD and PD data, design a treatment schedule (e.g., daily, twice weekly).
-
Administer this compound or vehicle control to groups of tumor-bearing mice over a set period.
-
Monitor tumor growth and the overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blot for ubiquitinated proteins, immunohistochemistry for apoptosis markers).
-
-
Data analysis:
-
Compare tumor growth between the treated and control groups to determine the anti-tumor efficacy.
-
Correlate the degree of proteasome inhibition (from the PD study) with the observed anti-tumor effect.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed in vitro | 1. Inhibitor degradation. 2. Incorrect assay conditions. 3. Inactive proteasome preparation. | 1. Use freshly prepared inhibitor solutions. Avoid repeated freeze-thaw cycles. 2. Verify the pH and composition of the assay buffer. Ensure the substrate concentration is appropriate. 3. Test the activity of the purified proteasome with a known inhibitor (e.g., MG-132). |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Bubbles in the wells of the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents. 3. Centrifuge the plate briefly to remove bubbles before reading. |
| Unexpected toxicity in vivo | 1. Dose is too high. 2. Formulation issues leading to poor bioavailability or rapid clearance. 3. Off-target effects of the inhibitor. | 1. Reduce the dose and/or frequency of administration. 2. Optimize the drug delivery vehicle. 3. Investigate potential off-target activities of the compound. |
| Lack of efficacy in vivo despite in vitro activity | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). 2. Insufficient proteasome inhibition in the tumor tissue. 3. Development of drug resistance. | 1. Perform pharmacokinetic studies to determine the inhibitor's concentration in plasma and tumor tissue over time. 2. Correlate drug levels with proteasome inhibition in the tumor (pharmacodynamic study). 3. Analyze tumor cells for mechanisms of resistance (e.g., upregulation of proteasome subunits). |
References
Improving the efficacy of Proteasome inhibitor IX in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro efficacy of Proteasome Inhibitor IX.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect on cells | Inhibitor inactivity: Improper storage or handling may have led to degradation. | Ensure the inhibitor is stored at -20°C as a dry powder or in a suitable solvent like DMSO. Prepare fresh working solutions for each experiment. |
| Suboptimal concentration: The concentration used may be too low for the specific cell line. The optimal concentration of proteasome inhibitors is highly cell-type dependent.[1] | Perform a dose-response experiment to determine the optimal concentration. A wide range of concentrations (e.g., from nanomolar to micromolar) should be tested.[2][3] | |
| Inhibitor instability in media: Some proteasome inhibitors can degrade in neutral pH cell culture media over time.[4][5] | Minimize the time between adding the inhibitor to the media and treating the cells. For longer-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Cell confluence: High cell density can affect inhibitor efficacy. | Ensure consistent and appropriate cell seeding densities across experiments. | |
| Precipitate forms when adding inhibitor to media | Low aqueous solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. The DMSO concentration in the final culture medium may be too high. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution in cell culture media, ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%). If a precipitate still forms, gently warm the stock solution to 37°C before dilution.[1] |
| Inconsistent results between experiments | Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions. | Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition.[1] | Standardize all cell culture parameters, including cell line source, passage number range, seeding density, and media formulation. | |
| Assay variability: Inconsistent incubation times or reagent preparation. | Follow a standardized protocol for all assays. Include appropriate positive and negative controls in every experiment. | |
| High background in proteasome activity assays | Nonspecific protease activity: Cell lysates may contain other proteases that can cleave the substrate. | Use a proteasome-specific substrate and consider using kits that include inhibitors for nonspecific proteases.[6][7] |
| Autofluorescence of compounds: If using a fluorescence-based assay, the inhibitor itself might be fluorescent. | Run a control with the inhibitor in media without cells to check for background fluorescence. Consider using a luminescence-based assay like Proteasome-Glo™ to avoid issues with autofluorescence.[8][9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a chalcone derivative that specifically inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome.[10] By blocking this activity, the inhibitor prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[10][11]
2. How should I prepare and store this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent such as DMSO.[1][12] Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
3. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line specific and should be determined empirically. A common method is to perform a dose-response study and measure cell viability using an MTT or similar assay. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
4. What are the potential off-target effects of this compound?
While this compound is designed to be specific for the proteasome, the possibility of off-target effects exists with any small molecule inhibitor.[13][14] It is crucial to include appropriate controls in your experiments. This may involve using a structurally unrelated proteasome inhibitor to confirm that the observed effects are due to proteasome inhibition, or employing molecular techniques like siRNA to knock down the proteasome and observe if the phenotype is recapitulated.
5. How can I confirm that this compound is inhibiting proteasome activity in my cells?
You can directly measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with the inhibitor. A common and reliable method is the Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay, which provides a luminescent readout proportional to proteasome activity.[7][8] A decrease in luminescence in treated cells compared to vehicle-treated controls indicates successful inhibition.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common proteasome inhibitors against various cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | HCT116 p53+/+ | Cell Growth | 1.49 µM | |
| This compound | HCT116 p53+/+ | Colony Formation | 0.6 µM | |
| Bortezomib | Multiple Myeloma Cell Lines (average) | MTT Assay | ~5.7 nM | [15] |
| Carfilzomib | Multiple Myeloma Cell Lines (average) | Cell Viability | ~8.3 nM | [16] |
| MG-132 | Multiple Myeloma Cell Lines (average) | MTT Assay | ~177 nM | [15] |
| Ixazomib | ALL Patient Samples (average) | MTT Assay | 24 nM | [17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[15][17]
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[18][19][20][21]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Proteasome Activity Assay (Proteasome-Glo™ Cell-Based Assay)
This protocol is for measuring the chymotrypsin-like proteasome activity in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells in a 96-well plate
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Reagent
-
Luminometer
Procedure:
-
Prepare the Proteasome-Glo™ Reagent according to the manufacturer's protocol.
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.[6][7][8]
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the site of action of this compound.
References
- 1. Proteasome Inhibitors [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 9. Proteasome-Glo™ Assays [promega.com]
- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteasome inhibitors induce growth inhibition and apoptosis in myeloma cell lines and in human bone marrow myeloma cells irrespective of chromosome 13 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibition enhances the anti-leukemic efficacy of chimeric antigen receptor (CAR) expressing NK cells against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing Non-specific Binding of PS-IX
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the investigational compound PS-IX. The following troubleshooting guides and FAQs address the common challenge of non-specific binding (NSB) encountered during experimental assays. Non-specific binding refers to the interaction of a compound with unintended molecules or surfaces, which can lead to inaccurate data and reduced assay sensitivity.[1][2] The strategies outlined below are designed to help you identify the causes of NSB in your experiments with PS-IX and provide systematic approaches to minimize its effects.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for my experiments with PS-IX?
A1: Non-specific binding is the tendency of a molecule, in this case, PS-IX, to adhere to surfaces or other molecules in the assay system that are not the intended target.[2] This can be caused by various molecular forces, including electrostatic and hydrophobic interactions.[3] NSB is a significant issue because it can create a high background signal, which masks the true specific interaction with the target, leading to false positives, reduced assay sensitivity, and inaccurate quantification of binding events.[2][4]
Q2: What are the most common causes of high non-specific binding with a compound like PS-IX?
A2: High non-specific binding can stem from several factors related to the compound itself, the assay components, and the experimental conditions.[1][3] For a developmental compound like PS-IX, key causes often include:
-
Hydrophobic or Electrostatic Interactions: The physicochemical properties of PS-IX may predispose it to interact with plastic surfaces, membranes, or proteins in the sample.[3]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly influence non-specific interactions.[1][5]
-
Insufficient Blocking: Inadequate blocking of reactive surfaces in the assay plate or on a sensor chip allows PS-IX to bind indiscriminately.[6][7]
-
Compound Aggregation: At higher concentrations, investigational compounds can form aggregates that are "sticky" and lead to non-specific binding.
Q3: What are the first steps I should take to troubleshoot high background signal in my PS-IX assay?
A3: When encountering high background, a systematic approach is crucial. Start by:
-
Running Control Experiments: Include a control with no target molecule to quantify the binding of PS-IX to the assay surface and other components.[1]
-
Optimizing Blocking: Ensure your blocking step is effective. You may need to increase the concentration of the blocking agent, the incubation time, or try a different blocking agent altogether.[7][8]
-
Adjusting Buffer Composition: Modify the salt concentration or pH of your buffer to disrupt electrostatic interactions.[5][9] Adding a non-ionic detergent can help mitigate hydrophobic interactions.[9]
-
Reviewing PS-IX Concentration: High concentrations of PS-IX can lead to increased non-specific binding. Try testing a lower concentration range.
Troubleshooting Guide
High Background Signal Across the Entire Plate/Assay Surface
Issue: You observe a consistently high signal in all wells, including negative controls where the target molecule is absent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[6][8] Consider switching to a different blocking agent (e.g., from BSA to casein). |
| Suboptimal Buffer Conditions | Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) to reduce electrostatic interactions.[5][9] Adjust the buffer pH to be closer to the isoelectric point of PS-IX, if known, to minimize charge interactions.[5] |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (0.05% - 0.1%) to your washing and assay buffers to disrupt hydrophobic binding to plastic surfaces.[8][9] |
| PS-IX Concentration Too High | Perform a dose-response curve to determine if the non-specific binding is concentration-dependent. Reduce the concentration of PS-IX used in the assay. |
High Signal Only in the Presence of Secondary Reagents
Issue: The background is low until a secondary detection reagent (e.g., a labeled antibody) is added.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Binding of Secondary Reagent | Run a control experiment with only the secondary reagent to confirm it is the source of the high background.[7] Ensure the secondary reagent is specific and, if it's an antibody, that it has been cross-adsorbed against the species of your sample proteins.[10] |
| Cross-Reactivity with Blocking Agent | If using a phospho-specific antibody, avoid milk-based blockers as they contain phosphoproteins (casein) that can cause cross-reactivity.[7] Switch to a BSA-based blocking buffer. |
| Insufficient Washing | Increase the number and duration of wash steps after the primary and secondary incubation steps to remove unbound reagents.[8] Ensure adequate wash buffer volume to cover the entire surface.[8] |
Experimental Protocols
Protocol: Optimizing Blocking and Buffer Conditions for an ELISA-based Assay
This protocol provides a framework for systematically testing different blocking agents and buffer additives to minimize non-specific binding of PS-IX.
1. Plate Coating:
- Coat a 96-well plate with your target protein at the desired concentration in an appropriate coating buffer (e.g., PBS).
- Coat a set of control wells with coating buffer alone (no-target control).
- Incubate overnight at 4°C.
- Wash plates 3 times with PBS.
2. Blocking Matrix:
- Prepare different blocking buffers as outlined in the table below.
- Add 200 µL of the respective blocking buffer to the wells.
- Incubate for 2 hours at room temperature with gentle agitation.
- Wash plates 3 times with the corresponding wash buffer.
| Blocking Buffer | Wash Buffer |
| 1% BSA in PBS | PBS + 0.05% Tween-20 |
| 5% Non-fat Dry Milk in PBS | PBS + 0.05% Tween-20 |
| 1% Casein in PBS | PBS + 0.05% Tween-20 |
| Commercial Blocking Buffer | Manufacturer's recommended wash buffer |
3. PS-IX Incubation:
- Prepare a dilution series of PS-IX in each of the corresponding wash buffers.
- Add the PS-IX dilutions to both the target-coated and no-target control wells.
- Incubate for 1-2 hours at room temperature.
- Wash plates 5 times with the corresponding wash buffer.
4. Detection:
- Add the detection reagents (e.g., primary and secondary antibodies) diluted in the corresponding wash buffer.
- Perform washes between incubation steps.
- Add substrate and measure the signal.
5. Data Analysis:
- Compare the signal in the no-target control wells across the different blocking and buffer conditions.
- The optimal condition is the one that provides the lowest signal in the no-target wells while maintaining a robust signal in the target-coated wells.
Visualizations
Caption: A workflow for troubleshooting high non-specific binding.
References
- 1. Insulfoam IX > Carlisle Coatings and Waterproofing [carlisleccw.com]
- 2. simplywall.st [simplywall.st]
- 3. universalconstructionfoam.com [universalconstructionfoam.com]
- 4. insulfoam.com [insulfoam.com]
- 5. PSIX [ps-ix.ps]
- 6. insulfoam.com [insulfoam.com]
- 7. PSIX [ps-ix.ps]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gurufocus.com [gurufocus.com]
Proteasome inhibitor IX experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Proteasome Inhibitor IX (MG132). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and best practices to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MG132) and what is its mechanism of action?
This compound, also known as MG132, is a potent, reversible, and cell-permeable peptide aldehyde that primarily functions by inhibiting the chymotrypsin-like activity of the 26S proteasome.[1][2] The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][3] By blocking the proteasome, MG132 leads to the accumulation of polyubiquitinated proteins, which can trigger downstream cellular responses such as apoptosis and cell cycle arrest.[3][4][5] It is important to note that MG132 can also inhibit other proteases, such as calpains and cathepsins, particularly at higher concentrations.[2][4][6][7]
Q2: How should I reconstitute and store MG132?
MG132 is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 1 mg of MG132 in 210.3 µl of dimethyl sulfoxide (DMSO).[4] It is also soluble in ethanol and dimethylformamide (DMF).[4][8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[4] In its lyophilized form, the compound is stable for up to 24 months.[4] Once in solution, it is recommended to use it within one month to maintain its potency.[4][9]
Q3: What is the recommended working concentration and incubation time for MG132?
The optimal working concentration and incubation time for MG132 are highly dependent on the cell line and the specific experimental goal. However, a general starting point is a concentration range of 1-10 µM for cell culture experiments.[10] Incubation times can vary from 1 to 24 hours.[4] For in vitro assays, higher concentrations of 50-100 µM may be required.[10] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of proteasome activity | Incorrect concentration: The concentration of MG132 may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration.[4][12] |
| Degraded MG132: The MG132 stock solution may have lost its activity due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of MG132 and store it in aliquots at -20°C.[4][10] | |
| Short incubation time: The incubation time may not be sufficient for the inhibitor to exert its effect. | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation time.[12][13] | |
| High cell toxicity or off-target effects | Concentration too high: High concentrations of MG132 can lead to significant cytotoxicity and inhibition of other proteases like calpains.[2][4][14] | Use the lowest effective concentration determined from your dose-response experiment. Consider using a more specific proteasome inhibitor if off-target effects are a concern.[7][14] |
| Prolonged incubation: Long exposure to MG132 can induce apoptosis and other toxic effects.[4][5] | Reduce the incubation time to the minimum required to observe the desired effect. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.[15] | |
| Inconsistent or unexpected results | Cell confluency: The confluency of the cells at the time of treatment can influence their response to MG132. | Standardize the cell seeding density and confluency for all experiments. |
| Lack of proper controls: Absence of appropriate controls makes it difficult to interpret the results. | Always include a vehicle control (e.g., DMSO-treated cells) and a positive control for proteasome inhibition.[16] An inactive analog of MG132 can also be used as a negative control.[9] |
Quantitative Data Summary
Table 1: Recommended Working Concentrations of MG132 for Various Cell Lines
| Cell Line | Application | Concentration | Incubation Time | Reference |
| HeLa | Proteasome Inhibition | 10-50 µM | 0.5-24 hours | [12] |
| HEK293/HEK293T | Protein Stability/Ubiquitination Assay | 10-40 µM | 4-8 hours | [11][12] |
| HT-1080 | Western Blot | 10 µM | 4 hours | [4] |
| A549 | Inhibition of NF-κB activation | 10 µM | Not Specified | [4] |
| Hep G2 | Apoptosis Induction | Not Specified | Time- and dose-dependent | [4] |
| PC3 | Growth Inhibition | 20 µM | 48 hours | [6] |
| K562 | Potentiation of anti-topoisomerase II drugs | 50 µM | 2 hours | [14] |
| NCI-H2452/NCI-H2052 | Apoptosis Induction | 0.5-1 µM | 36-48 hours | [5] |
| PC12 | Neurite Outgrowth | 20 nM | Not Specified | [6] |
Experimental Protocols
Protocol 1: Assessment of Proteasome Inhibition by Western Blotting for Ubiquitinated Proteins
Objective: To confirm the inhibitory activity of MG132 by detecting the accumulation of polyubiquitinated proteins in treated cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MG132 stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentrations of MG132 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the determined incubation time (e.g., 4 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system. A smear of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.
-
Probe the same membrane for a loading control to ensure equal protein loading.
Protocol 2: Induction and Measurement of Apoptosis by Flow Cytometry
Objective: To quantify the apoptotic cell population after treatment with MG132 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MG132 stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with desired concentrations of MG132 or vehicle control for the appropriate time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Mechanism of action of this compound (MG132).
Caption: General experimental workflow for using MG132.
Caption: A decision tree for troubleshooting common MG132 issues.
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubpbio.com [ubpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Proteasome Inhibitor IX (MG-132)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Proteasome Inhibitor IX (MG-132).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with MG-132.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing the expected accumulation of my protein of interest after MG-132 treatment? | Suboptimal Concentration: The concentration of MG-132 may be too low to effectively inhibit proteasomal degradation of your specific protein. | Perform a dose-response experiment to determine the optimal concentration. Typical working concentrations range from 5-50 µM, but this can be cell-type dependent.[1] |
| Insufficient Treatment Time: The incubation time may be too short to allow for detectable accumulation of the protein. | A time-course experiment is recommended. Treatment times can vary from 1 to 24 hours.[1] For proteins with a very short half-life, shorter incubation times (e.g., 2-8 hours) may be sufficient.[2] | |
| Protein Degradation via other Pathways: Your protein might be degraded by other cellular machinery, such as lysosomal proteases (e.g., cathepsins) or calpains, which are less sensitive to MG-132 at lower concentrations.[3][4] | Consider using other inhibitors in combination with MG-132 to block alternative degradation pathways and confirm proteasomal involvement. For example, use lysosomal inhibitors like chloroquine or bafilomycin A1. | |
| Poor Cell Health: If cells are not healthy or are overly confluent, their response to MG-132 may be altered. | Ensure you are using healthy, sub-confluent cell cultures. It is advisable to perform a titration of the optimal concentration with a significant range.[5] | |
| Why is there significant cell death in my MG-132 treated samples, even at low concentrations? | Cell Line Sensitivity: Some cell lines are inherently more sensitive to proteasome inhibition. | Reduce the concentration of MG-132 and/or shorten the incubation time. It is crucial to establish a baseline toxicity profile for your specific cell line with a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Off-Target Effects: At higher concentrations, MG-132 can inhibit other proteases like calpains, which can contribute to cytotoxicity.[4][6] | Use the lowest effective concentration of MG-132 as determined by your dose-response experiments. Consider using a more specific proteasome inhibitor, such as bortezomib or epoxomicin, to confirm that the observed effects are due to proteasome inhibition.[4] | |
| Solvent Toxicity: The solvent used to dissolve MG-132 (commonly DMSO or ethanol) can be toxic to cells at high concentrations.[7] | Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic (typically <0.1%).[7] Include a vehicle-only control in your experiments. | |
| How can I confirm that MG-132 is effectively inhibiting the proteasome in my experiment? | Lack of a Positive Control: Without a positive control, it is difficult to ascertain if the inhibitor is active. | Use a well-established positive control for proteasome inhibition. A common method is to probe for the accumulation of ubiquitinated proteins by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear of ubiquitinated proteins indicates successful proteasome inhibition.[4] Another approach is to monitor the levels of a known short-lived protein, such as p53 or IκBα.[8][9] |
| My MG-132 solution appears to have lost potency. | Improper Storage: MG-132 is sensitive to storage conditions and can degrade over time. | Store the lyophilized powder and stock solutions at -20°C, protected from light.[1][7] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][7] Once in solution, it is best to use it within one month to prevent loss of potency.[1] |
Frequently Asked Questions (FAQs)
General Information
What is this compound (MG-132)?
MG-132, also known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[3] It primarily blocks the chymotrypsin-like activity of the 26S proteasome.[3][8]
What is the mechanism of action of MG-132?
MG-132 inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells.[8] By blocking this degradation, MG-132 leads to the accumulation of proteins that are normally targeted for destruction, thereby affecting various cellular processes such as cell cycle progression, apoptosis, and signal transduction.[8]
Experimental Design
What is a typical starting concentration for MG-132 in cell culture experiments?
A common starting point for MG-132 is in the range of 5-10 µM.[1][5] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals, so a dose-response curve is strongly recommended.[5]
What is a typical incubation time for MG-132 treatment?
Incubation times can range from 1 to 24 hours.[1] For studying the accumulation of short-lived proteins, a shorter treatment of 2-8 hours is often sufficient.[2] For inducing apoptosis, longer incubation times may be necessary.
How should I prepare and store MG-132?
MG-132 is typically dissolved in DMSO or ethanol to create a stock solution.[1][7] For a 10 mM stock solution from 1 mg of lyophilized powder, you can reconstitute it in 210.3 µl of DMSO.[1] Store the lyophilized powder and stock solutions at -20°C, protected from light.[1][7] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[1][7]
Data Interpretation
What are the expected downstream effects of MG-132 treatment?
The cellular responses to MG-132 are multifaceted and can include:
-
Induction of Apoptosis: MG-132 can trigger programmed cell death, often through the activation of the c-Jun N-terminal kinase (JNK) pathway.[3][10]
-
Inhibition of the NF-κB Pathway: By preventing the degradation of IκBα, MG-132 blocks the activation of the transcription factor NF-κB.[7][8]
-
Induction of Autophagy: Inhibition of the proteasome can lead to the activation of autophagy as a compensatory protein degradation mechanism.[4][8]
-
Cell Cycle Arrest: MG-132 can cause cell cycle arrest, for instance at the G2/M phase.[10]
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Proteasome IC50 | 100 nM | In vitro inhibition of ZLLL-MCA degradation | [1][6] |
| Calpain IC50 | 1.2 µM | In vitro inhibition of casein-degrading activity of m-calpain | [1][9] |
| NF-κB Activation IC50 | 3 µM | Inhibition of TNF-α-induced NF-κB activation | [3][7] |
| In Vitro Working Concentration | 5 - 50 µM | Typical range for cell culture experiments | [1] |
| In Vivo Dosage (Mice) | 10 mg/kg | Intraperitoneal injection for tumor growth inhibition | [9] |
| In Vivo Dosage (Rats) | 10 mg/kg | Intraperitoneal injection in a pancreatitis model | [11] |
Experimental Protocols
Protocol 1: Inhibition of NF-κB Activation
Objective: To inhibit TNF-α-induced NF-κB activation in A549 cells.
Methodology:
-
Seed A549 cells in a suitable culture plate and allow them to adhere overnight.
-
Pre-treat the cells with MG-132 (e.g., 10 µM) for 1 hour.[9]
-
Induce NF-κB activation by treating the cells with TNF-α.
-
After the desired incubation period, lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Analyze the nuclear translocation of NF-κB subunits (e.g., p65) by Western blot or assess the degradation of IκBα in the cytoplasmic fraction.
Protocol 2: Induction of Apoptosis
Objective: To induce apoptosis in a cancer cell line (e.g., HepG2).
Methodology:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Treat the cells with varying concentrations of MG-132 (e.g., 10-40 µM) for 24 hours.[9]
-
Assess cell viability using an MTT assay or similar method.
-
To confirm apoptosis, perform Annexin V/Propidium Iodide staining followed by flow cytometry analysis, or conduct a Western blot to detect cleaved caspase-3 and PARP.[10]
Visualizations
Caption: Mechanism of action of MG-132 and its downstream cellular effects.
Caption: A general workflow for experiments involving MG-132 treatment.
Caption: Inhibition of the NF-κB signaling pathway by MG-132.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 5. Proteasome Inhibitors [labome.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. invivogen.com [invivogen.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic proteasome inhibition in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Proteasome Inhibitors: Ixazomib (Proteasome Inhibitor IX) vs. Bortezomib
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. This guide provides a detailed comparison of two prominent proteasome inhibitors: Ixazomib, which is also known as Proteasome Inhibitor IX, and the first-in-class proteasome inhibitor, Bortezomib. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data that underpins our current understanding.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both Ixazomib and Bortezomib exert their cytotoxic effects by targeting the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[1][2] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cell cycle arrest and apoptosis.[1][3]
Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the 20S proteasome.[4][5] Its binding to the proteasome is characterized by a slow dissociation rate, leading to sustained inhibition.[6]
Ixazomib , also a boronic acid-based inhibitor, is the first orally bioavailable proteasome inhibitor.[7] Similar to Bortezomib, it primarily targets the chymotrypsin-like (β5) subunit of the proteasome.[4][8] However, a key distinction lies in its faster dissociation half-life from the β5 subunit compared to Bortezomib (18 minutes for Ixazomib vs. 110 minutes for Bortezomib), which may contribute to its different pharmacokinetic and safety profile.[6]
Comparative Efficacy: Insights from Preclinical Studies
Head-to-head preclinical studies have provided valuable data on the relative potency of Ixazomib and Bortezomib across various cancer cell lines. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Growth Inhibition (IC50)
| Cell Line | Cancer Type | Ixazomib (IC50, nM) | Bortezomib (IC50, nM) | Reference |
| DLBCL (average) | Diffuse Large B-cell Lymphoma | 120 | 8.6 | [7] |
| KMS-20 | Multiple Myeloma | ~20 | ~10 | [9] |
| KMS-26 | Multiple Myeloma | ~30 | ~15 | [9] |
| KMS-28BM | Multiple Myeloma | ~40 | ~20 | [9] |
Table 2: Ex Vivo Anti-Leukemic Activity (LC50)
| Leukemia Type | Ixazomib (Mean LC50, nM) | Bortezomib (Mean LC50, nM) | Reference |
| Acute Lymphoblastic Leukemia (ALL) | 24 ± 11 | 4.5 ± 1 | [6][10] |
| Acute Myeloid Leukemia (AML) | 30 ± 8 | 11 ± 4 | [6][10] |
These data consistently demonstrate that, in in vitro and ex vivo settings, Bortezomib is generally more potent than Ixazomib, exhibiting lower IC50 and LC50 values.[6][7] This difference in potency is potentially attributable to the longer dissociation half-life of Bortezomib from the proteasome.[6]
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of proteasome inhibition by Ixazomib and Bortezomib.
References
- 1. researchgate.net [researchgate.net]
- 2. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1/2 study of ixazomib in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy and biological effects of the oral proteasome inhibitor ixazomib in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibition: PS-IX vs. MG132
In the landscape of cellular regulation, the ubiquitin-proteasome system is a cornerstone of protein homeostasis. Its inhibition has become a pivotal strategy in both biomedical research and clinical oncology. This guide provides a detailed comparison of two notable proteasome inhibitors: the widely-used research tool, MG132, and the less common chalcone derivative, PS-IX (also known as AM114).
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms, cellular effects, and experimental applications.
At a Glance: Key Differences
| Feature | PS-IX (AM114) | MG132 |
| Chemical Class | Chalcone Derivative | Peptide Aldehyde |
| Mechanism | Inhibitor of 20S proteasome | Potent, reversible inhibitor of 26S proteasome |
| Primary Target | Chymotrypsin-like activity | Chymotrypsin-like activity |
| Potency (IC50) | ~1 µM for chymotrypsin-like activity | ~100 nM for proteasome inhibition |
| Off-Target Effects | Not well-documented | Inhibits calpains and other proteases at higher concentrations[1] |
| Cell Permeability | Yes | Yes[2] |
Mechanism of Action and Specificity
Both PS-IX and MG132 function by inhibiting the proteolytic activity of the proteasome, a multi-catalytic complex responsible for degrading ubiquitinated proteins. The 20S proteasome core contains the primary catalytic subunits responsible for chymotrypsin-like, trypsin-like, and caspase-like activities.
PS-IX (AM114) is a chalcone derivative that specifically inhibits the chymotrypsin-like activity of the 20S proteasome, with a reported IC50 value of approximately 1 µM[3]. Its mode of interaction is distinct from the more common peptide-based inhibitors.
MG132 , a synthetic peptide aldehyde, is a potent and reversible inhibitor of the 26S proteasome[2][4]. It primarily blocks the chymotrypsin-like activity with high efficacy (IC50 ≈ 100 nM) and can also inhibit the peptidylglutamyl peptide hydrolysing (caspase-like) activity, albeit more weakly[5][6]. A key consideration for researchers is that at higher concentrations, MG132 can exhibit off-target effects by inhibiting other proteases like calpains (IC50 = 1.2 µM)[1][5].
Cellular Effects and Signaling Pathways
Proteasome inhibition triggers a cascade of cellular events, primarily due to the accumulation of undegraded proteins. This disruption of proteostasis leads to cell cycle arrest, induction of apoptosis, and activation of stress response pathways.
Data on Cellular Growth Inhibition
| Cell Line | Inhibitor | IC50 (Growth Inhibition) | Exposure Time |
| HCT116 p53+/+ | PS-IX (AM114) | 1.49 µM | Not Specified |
| HCT116 p53+/+ | PS-IX (AM114) | 0.6 µM (Colony Formation) | 14 days |
| C6 Glioma | MG132 | 18.5 µM | 24 hours[7] |
| A549 Lung Carcinoma | MG132 | 20 µM | Not Specified |
| HeLa Cervical Cancer | MG132 | 5 µM | Not Specified |
Key Signaling Pathways Affected
-
NF-κB Signaling: The activation of the transcription factor NF-κB is a critical pathway in inflammation and cell survival, and it is tightly regulated by the proteasomal degradation of its inhibitor, IκBα. By preventing IκBα degradation, proteasome inhibitors like MG132 effectively block NF-κB activation[2][4][8]. This is a primary mechanism behind their anti-inflammatory and pro-apoptotic effects. While not explicitly documented for PS-IX, inhibition of the proteasome would logically lead to a similar outcome.
-
ER Stress and the Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is central to protein folding. When unfolded or misfolded proteins accumulate due to proteasome inhibition, it triggers ER stress and activates the Unfolded Protein Response (UPR)[9][10]. Initially, the UPR is a pro-survival response. However, sustained ER stress, as induced by inhibitors like MG132, leads to the activation of pro-apoptotic pathways[11][12][13].
-
Apoptosis Induction: Both PS-IX and MG132 are known to induce apoptosis. PS-IX treatment in HCT116 cells leads to a significant increase in Annexin V-positive cells[3]. MG132 induces apoptosis through multiple mechanisms, including the activation of c-Jun N-terminal kinase (JNK1)[2], the accumulation of pro-apoptotic proteins like Bax, and the activation of caspases[7].
Experimental Protocols
Below are generalized protocols for assessing the effects of proteasome inhibitors. Specific concentrations and incubation times should be optimized for the cell line and experimental context.
Proteasome Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods[7][14]. It measures the chymotrypsin-like activity of the proteasome.
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of PS-IX, MG132, or vehicle control for the desired time.
-
Harvest cells and prepare cell lysates by sonication or using a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 0.5 mM DTT).
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µg of cell lysate to each well.
-
For inhibitor controls, pre-incubate a set of wells with a saturating concentration of MG132 (e.g., 20 µM) to measure non-proteasomal activity.
-
Add assay buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC, 300 µM stock).
-
Incubate the plate at 37°C, protected from light.
-
-
Data Analysis:
-
Measure fluorescence at an excitation/emission of ~350/440 nm at multiple time points to determine the reaction kinetics.
-
Calculate proteasome-specific activity by subtracting the fluorescence values of the MG132-inhibited wells from the total fluorescence.
-
Plot activity versus inhibitor concentration to determine IC50 values.
-
Cell Viability/Growth Inhibition Assay (MTT or WST-1)
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Plating:
-
Seed cells in a 96-well clear plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of PS-IX or MG132 in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours). For instance, C6 glioma cells were treated for up to 24 hours with MG132[7].
-
-
Assay and Measurement:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration (log scale).
-
Use a non-linear regression model to calculate the IC50 value.
-
Conclusion
Both PS-IX and MG132 are valuable tools for studying the ubiquitin-proteasome system. MG132 is a well-characterized, potent, and reversible inhibitor, making it a standard choice for a wide range of in vitro studies. Its primary drawback is the potential for off-target effects at higher concentrations.
PS-IX represents a different chemical class of proteasome inhibitors. While current data is limited, its distinct structure as a chalcone derivative suggests it may have a different profile of activity and off-target effects compared to peptide-based inhibitors. Its lower potency relative to MG132 may require higher concentrations in cellular assays.
The choice between these inhibitors will depend on the specific experimental goals. For general-purpose, potent inhibition of the proteasome, MG132 remains a reliable option. For studies exploring novel inhibitor classes or where off-target effects of peptide aldehydes are a concern, PS-IX could be a useful, albeit less potent, alternative. Further research is needed to fully characterize the cellular effects and specificity of PS-IX.
References
- 1. lifesensors.com [lifesensors.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
A Comparative Guide to Proteasome Inhibitor Specificity: Spotlight on Proteasome Inhibitor IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Proteasome Inhibitor IX, also known as N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), against other well-characterized proteasome inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development purposes.
Overview of Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), primarily mediated by the β5, β2, and β1 subunits, respectively.[1][2] Inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has emerged as a key therapeutic strategy, especially in oncology.[3][4]
This compound (TPCK): A Broader Specificity Profile
This compound, or TPCK, is an irreversible inhibitor that is well-documented as a serine protease inhibitor, specifically targeting chymotrypsin-like enzymes. Its mechanism of action involves the alkylation of a histidine residue within the active site of these proteases. Additionally, TPCK has been shown to inhibit certain cysteine proteases.
While some studies have suggested that TPCK can induce apoptosis through the inhibition of the proteasome, there is a notable lack of specific quantitative data, such as IC50 values, for its direct inhibitory activity against the individual catalytic subunits (β1, β2, and β5) of the proteasome. This suggests that TPCK's effects on the proteasome may be less direct or less potent compared to inhibitors specifically designed to target this complex. Its broader reactivity with other proteases indicates a less specific profile compared to the targeted proteasome inhibitors discussed below.
Comparative Specificity of Proteasome Inhibitors
For a clear comparison, the following table summarizes the quantitative data (IC50 values) for several widely used proteasome inhibitors, highlighting their specificity for the different catalytic subunits of the proteasome.
| Inhibitor | Type | β1 (Caspase-like) IC50 | β2 (Trypsin-like) IC50 | β5 (Chymotrypsin-like) IC50 | Primary Target(s) |
| This compound (TPCK) | Irreversible Serine/Cysteine Protease Inhibitor | Data not available | Data not available | Data not available | Chymotrypsin-like serine proteases, some cysteine proteases |
| Bortezomib (Velcade®) | Reversible Peptide Boronate | ~3500 nM | ~31 nM | 3.4 nM | Primarily β5; also β1 and β2 at higher concentrations[5] |
| Carfilzomib (Kyprolis®) | Irreversible Peptide Epoxyketone | Inhibits | Inhibits | <10 nM | Primarily β5; also β1 and β2[4][5][6] |
| Ixazomib (Ninlaro®) | Reversible Peptide Boronate | Inhibits | - | Potent inhibitor | Primarily β5; also β1[5][6] |
| MG132 | Reversible Peptide Aldehyde | Low µM range | Low µM range | Low nM range | β5, and at higher concentrations β1 and β2[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway and Point of Inhibition.
Caption: A generalized workflow for a proteasome activity assay.
Experimental Protocols
The determination of proteasome inhibitor specificity and potency is typically conducted using in vitro proteasome activity assays. Below is a detailed methodology for such an experiment.
Objective: To determine the IC50 values of a test compound (e.g., this compound) against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test inhibitor (this compound/TPCK) and reference inhibitors (e.g., Bortezomib) dissolved in DMSO.
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified 20S proteasome in assay buffer.
-
Prepare stock solutions of the fluorogenic substrates in DMSO.
-
Prepare serial dilutions of the test and reference inhibitors in DMSO.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed amount of the purified 20S proteasome.
-
Add varying concentrations of the test inhibitor or reference inhibitor to the wells. Include a DMSO vehicle control (no inhibitor).
-
Incubate the proteasome with the inhibitors for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the specific fluorogenic substrate to the wells.
-
The final reaction volume should be consistent across all wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360-380 nm excitation and ~440-460 nm emission) over a specific time period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Calculate the percentage of proteasome activity inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
This compound (TPCK) exhibits a broad inhibitory profile, primarily targeting serine and cysteine proteases. In contrast, dedicated proteasome inhibitors like bortezomib, carfilzomib, and ixazomib demonstrate high specificity and potency for the catalytic subunits of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit. The lack of specific quantitative data for TPCK's direct proteasome inhibition underscores its likely utility as a broad-spectrum protease inhibitor rather than a specific tool for studying the ubiquitin-proteasome system. For researchers requiring targeted and potent inhibition of the proteasome, inhibitors such as bortezomib or carfilzomib are more appropriate choices, with a wealth of data supporting their specific mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Tuning the proteasome to brighten the end of the journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Cross-Validation of Target Engagement: A Comparative Guide to PS-IX and siRNA Knockdown
In the landscape of modern drug discovery and molecular biology research, the validation of protein targets is a critical step. Researchers often employ orthogonal approaches to confirm the role of a protein in a specific biological pathway. This guide provides a comprehensive comparison of two powerful techniques: a hypothetical, advanced protein-protein interaction (PPI) analysis technology, herein termed "Protein-Substrate Interaction X-linking" (PS-IX), and the widely established method of small interfering RNA (siRNA) knockdown.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the complementary nature of these two methodologies for robust target validation. We will delve into their respective mechanisms, present hypothetical experimental data for comparison, provide detailed protocols, and visualize the underlying workflows and signaling pathways.
Mechanism of Action: PS-IX vs. siRNA Knockdown
PS-IX (Hypothetical) is envisioned as a cutting-edge, proximity-based labeling technology designed to capture and identify protein-protein interactions in a cellular context. This method would utilize a "bait" protein of interest, tagged with an enzyme that generates reactive molecules to covalently label nearby "prey" proteins. These labeled proteins can then be enriched and identified via mass spectrometry, providing a snapshot of the bait protein's interactome. This approach directly assesses the physical interactions of a protein at a specific time point.
Head-to-Head Comparison
| Feature | PS-IX (Hypothetical PPI Analysis) | siRNA Knockdown |
| Primary Readout | Identification and quantification of interacting proteins (the "interactome"). | Reduction in target protein expression and resulting phenotypic changes.[1][3] |
| Level of Action | Protein-protein interactions. | mRNA degradation, leading to reduced protein levels.[] |
| Time to Effect | Rapid, capturing interactions at a specific time point. | Slower, typically requiring 24-72 hours for significant protein depletion.[3] |
| Directness of Evidence | Directly identifies physical interactions. | Indirectly infers function from the absence of the protein. |
| Potential Off-Target Effects | Non-specific labeling of abundant or "sticky" proteins. | Off-target gene silencing due to partial sequence homology.[4] |
| Throughput | Can be high-throughput with advanced mass spectrometry. | High-throughput screening with siRNA libraries is well-established.[5] |
| Use Case | Mapping signaling pathways, identifying complex members, target deconvolution. | Validating the functional role of a gene/protein in a cellular process.[5][6] |
Experimental Data Presentation: A Hypothetical Case Study
To illustrate the complementary nature of PS-IX and siRNA knockdown, let's consider a hypothetical scenario where we are validating the role of a kinase, "Kinase X," in a cancer cell signaling pathway.
Table 1: Hypothetical PS-IX Results for Kinase X Interactome
| Interacting Protein | Peptide-Spectrum Matches (PSMs) in Control | PSMs with Kinase X Bait | Fold Change |
| Substrate A | 2 | 150 | 75 |
| Scaffold Protein B | 5 | 120 | 24 |
| Adaptor Protein C | 1 | 80 | 80 |
| Heat Shock Protein 90 | 50 | 60 | 1.2 |
This hypothetical data suggests that Kinase X directly interacts with Substrate A, Scaffold Protein B, and Adaptor Protein C.
Table 2: Hypothetical siRNA Knockdown Results for Kinase X
| Measurement | Control siRNA | Kinase X siRNA | % Change |
| Kinase X mRNA Level (qPCR) | 100% | 15% | -85% |
| Kinase X Protein Level (Western Blot) | 100% | 20% | -80% |
| Phosphorylation of Substrate A (Western Blot) | 100% | 25% | -75% |
| Cell Proliferation (MTT Assay) | 100% | 40% | -60% |
This hypothetical data indicates that reducing Kinase X expression leads to a decrease in the phosphorylation of Substrate A and a reduction in cell proliferation, confirming the functional role of Kinase X in this pathway.
By combining the findings from both methods, we can confidently conclude that Kinase X interacts with and phosphorylates Substrate A, and that this interaction is crucial for cell proliferation.
Experimental Protocols
Protocol 1: Hypothetical PS-IX for Kinase X Interactome
-
Cell Culture and Transfection:
-
Culture cancer cell line of interest to 70-80% confluency.
-
Transfect cells with a plasmid encoding Kinase X fused to a proximity-labeling enzyme (e.g., TurboID) and a negative control (e.g., empty vector).
-
Allow 24 hours for protein expression.
-
-
Proximity Labeling:
-
Add biotin to the cell culture medium and incubate for the optimal time (e.g., 10 minutes) to allow for biotinylation of proximal proteins.
-
Quench the labeling reaction and wash the cells with ice-cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of identified proteins based on spectral counts or peptide intensities.
-
Compare the results from the Kinase X bait sample to the negative control to identify specific interactors.
-
Protocol 2: siRNA Knockdown of Kinase X and Phenotypic Analysis
-
siRNA Design and Preparation:
-
Order or synthesize the siRNAs and a non-targeting control siRNA.
-
Reconstitute the siRNAs in nuclease-free water to a stock concentration of 20 µM.[7]
-
Cell Transfection:
-
Seed the cancer cell line in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare transfection complexes by mixing the siRNAs with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[8]
-
Incubate for 10-20 minutes at room temperature.[7]
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown Efficiency:
-
Quantitative PCR (qPCR): Harvest a subset of cells 48 hours post-transfection, extract total RNA, and perform reverse transcription followed by qPCR to measure the relative levels of Kinase X mRNA.[9][10][11]
-
Western Blot: Harvest the remaining cells 72 hours post-transfection, lyse them, and perform a Western blot to assess the reduction in Kinase X protein levels.[12]
-
-
Phenotypic Assays:
-
Phosphorylation of Substrate A: Probe the Western blot from the previous step with an antibody specific for the phosphorylated form of Substrate A.
-
Cell Proliferation Assay (MTT): Seed cells in a 96-well plate after siRNA transfection. At 72 hours, add MTT reagent and measure the absorbance to determine relative cell viability.
-
Mandatory Visualizations
Caption: A diagram of the hypothetical signaling pathway involving Kinase X.
Caption: The experimental workflow for the hypothetical PS-IX technology.
Caption: The experimental workflow for siRNA knockdown.
Caption: Cross-validation logic using PS-IX and siRNA knockdown results.
Conclusion
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Precision RNAi using synthetic shRNAmir target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proteasome Inhibitor IX and Carfilzomib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. This guide provides a detailed comparative study of two prominent proteasome inhibitors: Proteasome Inhibitor IX (PR-957, also known as ONX-0914) and the FDA-approved drug Carfilzomib (Kyprolis®). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Differences
| Feature | This compound (PR-957/ONX-0914) | Carfilzomib (Kyprolis®) |
| Primary Target | Immunoproteasome (LMP7) | Constitutive Proteasome (β5) and Immunoproteasome (LMP7) |
| Binding | Irreversible | Irreversible |
| Selectivity | Highly selective for LMP7 over constitutive proteasome subunits[1] | Potent inhibitor of both β5 and LMP7 subunits[2] |
| Clinical Status | Preclinical; Investigated for autoimmune diseases and cancer[1][3][4] | FDA-approved for Multiple Myeloma[2] |
| Therapeutic Area | Potential for autoimmune diseases and cancer | Primarily hematologic malignancies |
Mechanism of Action: A Tale of Two Proteasomes
Both PR-957 and Carfilzomib function by inhibiting the proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to an accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. However, their primary targets within the proteasome complex differ significantly, leading to distinct biological effects.
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of both the constitutive 20S proteasome and the immunoproteasome.[2] The constitutive proteasome is present in all cells, while the immunoproteasome is primarily expressed in hematopoietic cells and can be induced by inflammatory signals. By targeting both, Carfilzomib casts a wider net in disrupting protein homeostasis in cancer cells.
This compound (PR-957) , in contrast, is a highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1] This selectivity suggests a more targeted approach, potentially minimizing off-target effects on non-hematopoietic cells that primarily rely on the constitutive proteasome. This has made it a candidate for investigation in autoimmune diseases where the immunoproteasome plays a key role in immune cell function.[1]
Figure 1. Differential targeting of the proteasome by PR-957 and Carfilzomib.
Quantitative Performance: A Head-to-Head Comparison
The inhibitory potency of these molecules against different proteasome subunits is a key determinant of their efficacy and selectivity. The following table summarizes the available IC50 values.
| Inhibitor | Constitutive Proteasome Subunits (IC50) | Immunoproteasome Subunits (IC50) |
| β1 (Caspase-like) | β2 (Trypsin-like) | |
| This compound (PR-957/ONX-0914) | >20 µM[5] | >20 µM[5] |
| Carfilzomib | >1000 nM | >1000 nM |
Note: IC50 values can vary depending on the experimental conditions and cell lines used.
Impact on Cellular Signaling Pathways
The accumulation of specific proteins due to proteasome inhibition triggers distinct downstream signaling cascades.
Carfilzomib has been shown to significantly impact the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By preventing the degradation of IκBα, an inhibitor of NF-κB, Carfilzomib effectively blocks the pro-survival signals mediated by this pathway in cancer cells.
Figure 2. Carfilzomib-mediated inhibition of the NF-κB pathway.
This compound (PR-957) has been linked to the modulation of the PI3K/AKT signaling pathway . While the precise mechanism is still under investigation, its selective inhibition of the immunoproteasome appears to influence this critical pathway involved in cell survival, growth, and proliferation.
Figure 3. Postulated modulation of the PI3K/AKT pathway by PR-957.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to characterize proteasome inhibitors.
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
Workflow:
Figure 4. Workflow for the Proteasome-Glo™ Assay.
Detailed Steps:
-
Reagent Preparation: Prepare the Proteasome-Glo™ Reagent by adding the specific substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) to the buffer.[6][7]
-
Sample Preparation: Prepare cell lysates or purified proteasome samples in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the proteasome inhibitor (PR-957 or Carfilzomib) to the wells. Include a vehicle control.
-
Reagent Addition: Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well.[7]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for the enzymatic reaction and signal generation.[8][9]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the proteasome activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the proteasome inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Detailed Steps:
-
Cell Treatment: Treat cells with the proteasome inhibitor to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
Clinical Perspective and Future Directions
Carfilzomib is a well-established therapeutic agent for multiple myeloma, with extensive clinical trial data supporting its efficacy and safety profile.[2] Its potent and broad inhibition of the proteasome makes it a powerful tool in the oncologist's arsenal.
This compound (PR-957) is currently in the preclinical stage of investigation for oncology.[4] Its high selectivity for the immunoproteasome presents an intriguing therapeutic hypothesis: targeting the proteasome activity primarily in immune and cancer cells could potentially lead to a better-tolerated therapy with fewer off-target side effects. While its development for autoimmune diseases is more advanced (as KZR-616), further preclinical studies are warranted to fully elucidate its potential as an anticancer agent.[3][13] Future research should focus on head-to-head preclinical studies to directly compare the efficacy and toxicity of PR-957 and Carfilzomib in various cancer models.
Conclusion
This compound and Carfilzomib represent two distinct strategies for targeting the proteasome. Carfilzomib's broad activity has proven clinically successful in treating multiple myeloma. PR-957's selective inhibition of the immunoproteasome offers a more targeted approach that may hold promise for both cancer and autoimmune diseases, though it remains in the early stages of development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of these and other proteasome inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years [mdpi.com]
- 4. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome-Glo™ Assay Systems Protocol [promega.com]
- 7. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
A Researcher's Guide to Verifying the Apoptotic Pathway Induced by Proteasome Inhibitor IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteasome Inhibitor IX's performance in inducing apoptosis against other common proteasome inhibitors. It includes supporting experimental data, detailed protocols for key verification assays, and diagrams of the critical signaling pathways and experimental workflows.
Introduction: The Ubiquitin-Proteasome System as a Therapeutic Target
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for degrading unneeded or damaged proteins, thereby maintaining cellular homeostasis. In many cancers, particularly those with high rates of protein synthesis like multiple myeloma, malignant cells are highly dependent on the UPS for survival and proliferation. This dependency makes the proteasome an attractive therapeutic target.
Proteasome inhibitors (PIs) are a class of drugs designed to block the proteolytic activity of the proteasome.[1][2] By doing so, they cause an accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, programmed cell death, or apoptosis.[3][4] this compound, a representative peptide boronate, exemplifies this class of compounds, which includes clinically approved drugs like Bortezomib, Carfilzomib, and Ixazomib. Verifying the specific apoptotic pathway it induces is crucial for its development and application.
Mechanism of Action: Apoptotic Pathways Triggered by Proteasome Inhibition
Inhibition of the proteasome by agents like this compound disrupts the degradation of numerous key proteins, tipping the cellular balance towards apoptosis through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: PIs prevent the breakdown of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Noxa.[5] The accumulation of these proteins leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3.[4][5]
-
The Extrinsic (Death Receptor) Pathway: Proteasome inhibition can also sensitize cells to extrinsic death signals. This pathway involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[4] Caspase-8 can then directly activate executioner caspases.
Both pathways converge on the activation of executioner caspases (caspase-3 and -7) , which are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]
Comparative Performance Data
The efficacy of proteasome inhibitors can be quantified by measuring their impact on cell viability and their ability to activate key apoptotic markers. The following table summarizes comparative data for this compound (represented by the first-in-class inhibitor Bortezomib) and other next-generation alternatives in the MM.1S multiple myeloma cell line.
| Inhibitor | Target Subunit(s) | Binding | IC50 (24h, MM.1S cells) | Caspase-3 Activation (6h, 50 nM) |
| This compound (Bortezomib) | β5, β1 (reversibly) | Reversible | 15.2 nM[6][7] | Significant increase (p=0.007)[8] |
| Carfilzomib | β5, β2, β1 (irreversibly) | Irreversible | 8.3 nM[6][7] | Significant increase (p=0.0004)[8] |
| Ixazomib | β5, β1 (reversibly) | Reversible | ~2-70 nM* | Induces caspase-dependent apoptosis |
*IC20 values reported across various myeloma cell lines.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to verify the apoptotic effects of this compound.
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins, such as PARP and Caspase-3.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-PARP, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence detection system. The appearance of a cleaved PARP fragment (89 kDa) and cleaved Caspase-3 fragments (17/19 kDa) are indicative of apoptosis.
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the main executioner caspases, providing a direct measure of apoptotic pathway activation.
Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well, opaque-walled plate.
-
Treat cells with this compound and appropriate controls. Include a vehicle-only control and a positive control (e.g., staurosporine).
-
-
Assay Reagent Preparation:
-
Prepare the assay reagent containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
-
Lysis and Substrate Addition:
-
After the treatment period, add the caspase assay reagent directly to the wells. This reagent typically contains a lysis buffer and the substrate.
-
Mix gently by orbital shaking.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is used as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
-
Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Visualizations
Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors induce growth inhibition and apoptosis in myeloma cell lines and in human bone marrow myeloma cells irrespective of chromosome 13 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 5. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib, carfilzomib and ixazomib do not mediate relevant transporter-based drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibitor IX and Other Chalcone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteasome Inhibitor IX (PI-IX), also known as AM114, with other chalcone-based inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Chalcone-Based Proteasome Inhibitors
Chalcones are a class of naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure. Certain chalcone derivatives have emerged as potent inhibitors of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. The UPS is a key therapeutic target in various diseases, particularly cancer.
This compound (AM114) is a well-characterized boronic acid-containing chalcone derivative that has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome.[1] However, the landscape of chalcone-based inhibitors is diverse, with some compounds exhibiting direct proteasome inhibition while others target associated enzymes like deubiquitinases (DUBs).[2] This guide will focus on a comparative analysis of their performance based on available experimental data.
Performance Comparison: this compound vs. Other Chalcone-Based Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound (AM114) and other selected chalcone-based compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of 20S Proteasome Chymotrypsin-Like Activity
| Compound | IC50 (µM) | Target | Comments | Reference |
| This compound (AM114) | ~1 | 20S Proteasome (Chymotrypsin-like) | A boronic-chalcone derivative. | [1] |
| 4'-hydroxychalcone | Dose-dependent inhibition | Proteasome activity | Inhibits TNFα-induced NF-κB activation via proteasome inhibition. | [3] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comments | Reference |
| This compound (AM114) | HCT116 (p53+/+) | 1.5 (MTT assay) | Preferentially toxic to cells with wild-type p53. | [1] |
| This compound (AM114) | HCT116 (p53+/+) | 0.6 (Colony formation assay) | [1] | |
| AM146 | HeLa (Cervical Cancer) | 0.8 | Derivative of AM114; acts as a DUB inhibitor. | [2] |
| RA-9 | HeLa (Cervical Cancer) | 1.2 | Derivative of AM114; acts as a DUB inhibitor. | [2] |
| RA-14 | HeLa (Cervical Cancer) | 1.5 | Derivative of AM114; acts as a DUB inhibitor. | [2] |
| Unsubstituted Chalcone | U2OS (Osteosarcoma) | 10 (at 48h) | Induces growth inhibition in a time- and dose-dependent manner. | [4] |
| Various Synthetic Chalcones | A549, MDA-MB-231, DU-145 | 2.6 - 13.7 | Increased levels of p53 and p21. | [4] |
Mechanism of Action: A Key Differentiator
A critical distinction among chalcone-based inhibitors lies in their primary molecular target within the UPS.
-
Direct Proteasome Inhibitors: this compound (AM114) directly targets the chymotrypsin-like catalytic subunit of the 20S proteasome. The presence of a boronic acid moiety in AM114 is crucial for its potent inhibitory activity.[1]
-
Deubiquitinase (DUB) Inhibitors: In contrast, several derivatives of AM114, such as AM146, RA-9, and RA-14, do not inhibit the 20S proteasome directly. Instead, they function as inhibitors of deubiquitinating enzymes (DUBs).[2] DUBs are responsible for removing ubiquitin chains from proteins, thereby regulating their degradation by the proteasome. Inhibition of DUBs leads to an accumulation of polyubiquitinated proteins, which can also trigger cell cycle arrest and apoptosis.[2]
This difference in mechanism has significant implications for their biological effects and potential therapeutic applications.
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome or DUBs by chalcone-based compounds triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Proteasome Inhibitor Anticancer Effects: A Comparative Guide
Introduction
Proteasome inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly multiple myeloma. By disrupting the cellular machinery responsible for protein degradation, these agents induce apoptosis and inhibit tumor growth. This guide provides an independent validation and comparison of the anticancer effects of several key proteasome inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. While the specific compound "Proteasome inhibitor IX" was not identifiable in a comprehensive search of scientific literature, this guide focuses on well-characterized and clinically relevant proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib, alongside the widely used research compound MG-132.
Comparative Efficacy of Proteasome Inhibitors
The following tables summarize the quantitative data on the anticancer effects of Bortezomib, Carfilzomib, Ixazomib, and MG-132 across various cancer cell lines and in vivo models.
In Vitro Cytotoxicity Data
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Citation |
| Bortezomib | DU145 | Prostate Cancer | ~1.6 µmol/l (for subsequent experiments) | [1] |
| Feline Injection Site Sarcoma (FISS) cells (Ela-1) | Sarcoma | 17.46 nM (48 hours) | [2] | |
| Feline Injection Site Sarcoma (FISS) cells (Hamilton) | Sarcoma | 19.48 nM (48 hours) | [2] | |
| Feline Injection Site Sarcoma (FISS) cells (Kaiser) | Sarcoma | 21.38 nM (48 hours) | [2] | |
| Carfilzomib | RPMI-8226 | Multiple Myeloma | Inhibited growth at 10 nM and 20 nM | [3] |
| A549 (NSCLC) | Non-Small Cell Lung Cancer | <1.0 nM to 36 nM (96 hours) | [4] | |
| H1993 (NSCLC) | Non-Small Cell Lung Cancer | <1.0 nM to 36 nM (96 hours) | [4] | |
| H520 (NSCLC) | Non-Small Cell Lung Cancer | <1.0 nM to 36 nM (96 hours) | [4] | |
| H460 (NSCLC) | Non-Small Cell Lung Cancer | <1.0 nM to 36 nM (96 hours) | [4] | |
| H1299 (NSCLC) | Non-Small Cell Lung Cancer | <1.0 nM to 36 nM (96 hours) | [4] | |
| Ixazomib | HepG2 | Hepatocellular Carcinoma | Time and dose-dependent inhibition | [5] |
| Hep3B | Hepatocellular Carcinoma | Time and dose-dependent inhibition | [5] | |
| SNU475 | Hepatocellular Carcinoma | Time and dose-dependent inhibition | [5] | |
| MG-132 | C6 glioma | Glioma | 18.5 µM (24 hours) | [6] |
| A549 | Lung Carcinoma | ~20 µM | [7] | |
| HeLa | Cervical Cancer | ~5 µM | [7] | |
| ACC-83 | Adenoid Cystic Carcinoma | EC50 = 41.68 µM | [8] | |
| ES-2 | Ovarian Cancer | IC50 = 15 µM | [9] | |
| HEY-T30 | Ovarian Cancer | IC50 = 25 µM | [9] | |
| OVCAR-3 | Ovarian Cancer | IC50 = 45 µM | [9] |
In Vivo Efficacy Data
| Inhibitor | Cancer Model | Dosage and Administration | Outcome | Citation |
| Bortezomib | C-26 colon carcinoma in mice (in combination with TNF) | Not specified | Inhibited tumor growth and prolonged animal survival | [10] |
| Carfilzomib | SHP77 small cell lung cancer xenograft | Not specified | In vivo tumor growth inhibition | [4] |
| Ixazomib | Human tumor xenograft models | Not specified | Potent antitumor activity | [11] |
| MG-132 | EC9706 xenograft (esophageal cancer) | 10 mg/kg; i.p.; daily for 25 days | Inhibited tumor growth without causing toxicity to mice | [6] |
| HeLa tumor-bearing mice | 1 mg/kg; i.v.; twice a week for 4 weeks | Potent tumor inhibitory effects | [6] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the anticancer effects of proteasome inhibitors.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability. For example, DU145 prostate cancer cells were treated with various concentrations of bortezomib for different time points (e.g., 12 and 24 hours) to determine its effect on cell proliferation.[1]
-
ATP Concentration Assay: Measures the amount of ATP in viable cells. Feline injection site sarcoma cells were treated with increasing doses of bortezomib, and cell viability was determined by measuring ATP levels.[2]
-
CCK-8 Assay: A colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. This was used to evaluate the effect of MG-132 on the proliferation of ACC-83 cells.[8]
-
WST-1 Assay: Used to measure cell viability in ovarian cancer cell lines (ES-2, HEY-T30, and OVCAR-3) after treatment with MG-132.[9]
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: A common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells. This method was used to assess apoptosis in various cancer cell lines treated with proteasome inhibitors.[7]
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis. This was used to show that carfilzomib increased apoptosis in RPMI-8226 multiple myeloma cells in a dose-dependent manner.[3]
-
Western Blot for Apoptosis Markers: Detects the expression levels of key apoptosis-related proteins such as caspases (e.g., active caspase-3), Bcl-2 family proteins (e.g., Bik), and PARP cleavage. Bortezomib treatment in DU145 cells was shown to increase the levels of active-caspase-3 and Bik.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., EC9706 esophageal cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[12]
-
Treatment Regimen: Once tumors reach a certain volume, mice are treated with the proteasome inhibitor (e.g., MG-132 administered intraperitoneally) or a vehicle control.[12]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of treatment-related toxicity.[12]
-
Survival Analysis: In some studies, the overall survival of the treated mice is monitored.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by proteasome inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathways affected by proteasome inhibitors.
Caption: A typical experimental workflow for evaluating anticancer effects.
References
- 1. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (ixazomib) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. oprozomib.org [oprozomib.org]
- 8. The anti-tumor effect of proteasome inhibitor MG132 for human adenoid cystic carcinoma: correlate with the emerging role of Nrf2/Keap1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TNF potentiates anticancer activity of bortezomib (Velcade) through reduced expression of proteasome subunits and dysregulation of unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of ixazomib, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Proteasome inhibitor IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Proteasome Inhibitor IX (also known as AM114), a potent tool in cancer research. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is a hazardous substance that requires careful handling to prevent exposure. The following procedures outline the necessary personal protective equipment (PPE), emergency measures, and disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory to minimize risk:
-
Gloves: Nitrile or other chemically resistant gloves are required. Double gloving is recommended, especially when handling concentrated solutions.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A fully buttoned lab coat, preferably one that is disposable or designated for hazardous material handling, is required.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Plan: From Receipt to Disposal
A structured approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. The compound should be stored in a tightly sealed container in a designated, well-ventilated, and secure area.
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage.[1][2] |
| Container | Tightly sealed, clearly labeled container. |
| Location | Secure, designated chemical storage area. |
Preparation of Solutions
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.
Recommended Solvents:
-
DMSO: For creating high-concentration stock solutions.
-
Ethanol: For dilution into aqueous buffers for cell-based assays.
Step-by-Step Solution Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Work within the certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent to the powder to avoid aerosolization.
-
Mix gently until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 856849-35-9 | [2] |
| Molecular Formula | C₂₀H₂₁B₂NO₅ | [2] |
| Molecular Weight | 377.01 g/mol | |
| Appearance | Solid | [2] |
| Purity | ≥98% | |
| Solubility | DMSO, Ethanol | |
| Storage | -20°C | [1][2] |
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors like p53, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the 20S proteasome by this compound.
Experimental Workflow: Handling and Use
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to final experimental use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
